MRS4458
Description
Properties
Molecular Formula |
C24H20F3N5O3S |
|---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
3-[5-(3-aminopropylcarbamoyl)thiophen-2-yl]-5-[4-[4-(trifluoromethyl)phenyl]triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C24H20F3N5O3S/c25-24(26,27)17-4-2-14(3-5-17)19-13-32(31-30-19)18-11-15(10-16(12-18)23(34)35)20-6-7-21(36-20)22(33)29-9-1-8-28/h2-7,10-13H,1,8-9,28H2,(H,29,33)(H,34,35) |
InChI Key |
VYXSDIPOJBFWHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=N2)C3=CC(=CC(=C3)C(=O)O)C4=CC=C(S4)C(=O)NCCCN)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS4458; MRS-4458; MRS 4458; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of MRS4458 on the P2Y14 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of MRS4458, a selective antagonist of the P2Y14 receptor. The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars, is a promising therapeutic target for a range of inflammatory conditions. This document details the molecular interactions, signaling pathways, and functional consequences of this compound's engagement with the P2Y14 receptor. Quantitative data on its potency are presented, alongside detailed experimental protocols for its characterization. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.
Introduction to the P2Y14 Receptor
The P2Y14 receptor, also known as GPR105, is a member of the P2Y family of purinergic G protein-coupled receptors.[1] It is primarily activated by endogenous UDP-sugars, such as UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine.[1][2][3] The receptor is predominantly coupled to the Gi/o family of G proteins.[1] Upon activation, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The βγ subunits can, in turn, activate other signaling pathways, including phospholipase C (PLC) and the RhoA pathway.
The P2Y14 receptor is highly expressed in immune cells, including neutrophils, macrophages, and T-lymphocytes, as well as in other tissues such as adipose tissue and the gastrointestinal tract.[1][4] Its activation is implicated in a variety of physiological and pathophysiological processes, most notably in inflammation and immune responses. Activation of the P2Y14 receptor on immune cells can trigger chemotaxis, the directed migration of cells towards a chemical gradient, a fundamental process in the inflammatory cascade.[4][5] This has positioned the P2Y14 receptor as an attractive target for the development of novel anti-inflammatory therapeutics.
This compound: A Selective P2Y14 Receptor Antagonist
This compound is a small molecule that has been identified as a potent and selective antagonist of the human P2Y14 receptor.[4] As an antagonist, this compound binds to the receptor but does not elicit a biological response. Instead, it blocks the binding of endogenous agonists like UDP-glucose, thereby inhibiting the downstream signaling cascades initiated by receptor activation.
Mechanism of Action
The primary mechanism of action of this compound is competitive antagonism at the P2Y14 receptor. It is presumed to bind to the orthosteric site, the same binding site as the endogenous agonists, thereby preventing their interaction with the receptor. This blockade of agonist binding inhibits the Gi-mediated signaling pathway, leading to a prevention of the decrease in intracellular cAMP levels and the inhibition of chemotaxis and other inflammatory responses mediated by the P2Y14 receptor.
Quantitative Data
The potency of this compound as a P2Y14 receptor antagonist has been quantified, providing key data for its pharmacological characterization.
| Compound | Parameter | Value | Species | Assay Type |
| This compound | pIC50 | 6.8 | Human | Not Specified |
| IC50 | 169 nM (1.69x10-7 M) | Human | Not Specified |
Table 1: Quantitative potency of this compound at the human P2Y14 receptor. The pIC50 is the negative logarithm of the IC50 value.[4]
For comparison, other notable P2Y14 receptor antagonists are listed below.
| Compound | Parameter | Value (nM) | Species | Assay Type |
| PPTN | KB | 0.434 | Human | Adenylyl Cyclase Inhibition |
| MRS4608 | IC50 | 20 | Human | Not Specified |
| MRS4608 | IC50 | 21.4 | Mouse | Not Specified |
Table 2: Potency of other selective P2Y14 receptor antagonists.[6]
Signaling Pathways Modulated by this compound
By antagonizing the P2Y14 receptor, this compound effectively modulates downstream signaling pathways that are crucial for inflammatory responses.
Inhibition of the Gi-Adenylyl Cyclase Pathway
The canonical signaling pathway of the P2Y14 receptor involves its coupling to Gi proteins, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This compound blocks this pathway by preventing agonist binding.
Modulation of Chemotaxis
P2Y14 receptor activation is a known driver of neutrophil chemotaxis. By blocking the receptor, this compound is expected to inhibit the migration of these immune cells to sites of inflammation, thereby reducing the inflammatory response.
References
- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
MRS4458 as a P2Y14 Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MRS4458, a potent and selective antagonist of the P2Y14 receptor. The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a key player in immune responses and inflammatory processes, making it a significant target for therapeutic development. This document details the pharmacological properties of this compound, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Introduction to the P2Y14 Receptor
The P2Y14 receptor (P2RY14), formerly known as GPR105, is a member of the P2Y family of purinergic receptors.[1] It is a Gi/o-coupled GPCR activated by endogenous UDP-sugars, most notably UDP-glucose, but also UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine.[2][3] UDP itself has also been identified as a potent agonist.[3][4] The P2Y14 receptor is prominently expressed in immune cells, including neutrophils, mast cells, and lymphocytes, as well as in adipose tissue, the brain, and various epithelia.[1][2][3][4] Its activation is linked to a range of physiological and pathophysiological processes, including immune cell trafficking, inflammation, neuropathic pain, and metabolic regulation.[4][5][6]
This compound: A Selective P2Y14 Receptor Antagonist
This compound is a small molecule antagonist designed to selectively inhibit the P2Y14 receptor.[7][8] It was developed through structure-activity relationship studies of a 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-5-(aryl)benzoic acid scaffold, with its design optimized using molecular dynamics simulations to ensure high complementarity with the receptor binding site.[9] As a potent antagonist, this compound serves as a critical tool for investigating the physiological roles of the P2Y14 receptor and as a lead compound for the development of novel anti-inflammatory therapeutics.[7][8]
Quantitative Data: Pharmacological Profile
The potency and selectivity of this compound and other key P2Y14 receptor modulators have been characterized in various in vitro assays. The following table summarizes key quantitative data for comparison.
| Compound | Action | Species | Assay Type | Value | Reference |
| This compound | Antagonist | Human | Fluorescence Assay | IC50: 169 nM | [10] |
| PPTN | Antagonist | Human | Adenylyl Cyclase Inhibition | K_B_: 434 pM | [5] |
| UDP-glucose | Agonist | Human, Rat, Mouse | - | Potent Agonist | [6][11] |
| UDP | Competitive Antagonist | Human | Phosphoinositide Hydrolysis | pK_B: 7.28 | [11] |
| UDP | Agonist | Rat | Phosphoinositide Hydrolysis | EC50: 0.35 µM | [11] |
IC50: Half maximal inhibitory concentration. K_B_: Equilibrium dissociation constant for an antagonist. pK_B_: The negative logarithm of the K_B_. EC50: Half maximal effective concentration.
Signaling Pathways of the P2Y14 Receptor
Activation of the Gi-coupled P2Y14 receptor by agonists like UDP-glucose initiates a cascade of intracellular signaling events. This compound exerts its effects by competitively blocking the receptor, thereby inhibiting these downstream pathways.
Canonical P2Y14 Receptor Signaling
The primary signaling pathway for the P2Y14 receptor involves the inhibition of adenylyl cyclase.[4] Upon agonist binding, the heterotrimeric Gi protein is activated, causing the Gαi subunit to dissociate and inhibit adenylyl cyclase activity. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, P2Y14 receptor activation has been shown to stimulate other pathways, including the activation of RhoA, which is crucial for cytoskeleton rearrangement and cell migration, and the phosphorylation of MAP kinases like ERK1/2.[2][3][6]
Figure 1. P2Y14 receptor agonist-mediated signaling pathway.
Antagonism by this compound
This compound acts as a competitive antagonist, binding to the P2Y14 receptor without initiating a signal. By occupying the binding site, it prevents endogenous agonists like UDP-glucose from activating the receptor, thereby blocking the downstream signaling cascade.
Figure 2. Mechanism of P2Y14 receptor antagonism by this compound.
Experimental Protocols
The characterization of this compound and its interaction with the P2Y14 receptor relies on a suite of specialized in vitro assays. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (K_d_ or K_i_) of ligands to the P2Y14 receptor.
-
Objective: To quantify the direct interaction between a test compound (like this compound) and the P2Y14 receptor.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human P2Y14 receptor.
-
Test antagonist (this compound) at various concentrations.
-
Non-specific binding control (excess of unlabeled agonist, e.g., UDP-glucose).
-
Assay Buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Protocol:
-
Prepare reaction tubes containing cell membranes, a fixed concentration of [³H]UDP, and varying concentrations of the unlabeled antagonist (or buffer for total binding, or excess unlabeled agonist for non-specific binding).
-
Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.[12]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the antagonist concentration and use non-linear regression analysis (e.g., one-site competition model) to determine the IC50, which can then be converted to a K_i_ value.
-
Calcium Mobilization Assay
This functional assay measures receptor activation by detecting changes in intracellular calcium concentration. Since P2Y14 is Gi-coupled and does not directly signal through calcium, cells are often co-transfected with a promiscuous Gα protein (like Gα16 or a Gαqi5 chimera) that links the receptor to the phospholipase C (PLC) pathway and subsequent calcium release.[2][13][14]
-
Objective: To determine the functional potency of agonists and antagonists by measuring intracellular calcium flux.
-
Materials:
-
HEK293T or CHO cells transiently or stably co-expressing the P2Y14 receptor and a promiscuous Gα protein.[14][15]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, FLIPR Calcium 6 Assay Kit).[14][16]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Agonist (e.g., UDP-glucose) and antagonist (this compound).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[14][17]
-
-
Protocol:
-
Seed the engineered cells into a 96- or 384-well black-wall, clear-bottom plate and culture overnight.[16]
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution for approximately 1-2 hours at 37°C.[14][16]
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15 minutes) at room temperature.[16]
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Automatically inject a fixed concentration of agonist (typically an EC80 concentration) into the wells.
-
Immediately record the change in fluorescence intensity over time. Receptor activation leads to a rapid increase in intracellular calcium, causing a peak in fluorescence.
-
The antagonist's effect is quantified by the reduction in the agonist-induced fluorescence signal. Plot the peak response against the antagonist concentration to determine the IC50 value.
-
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of immune cells, a key physiological response mediated by the P2Y14 receptor.
-
Objective: To measure the effect of this compound on P2Y14-mediated immune cell migration.
-
Materials:
-
Immune cells expressing P2Y14 (e.g., human neutrophils, or differentiated HL-60 cells).[5]
-
Boyden chamber or similar transwell migration plate (e.g., 96-well with a 3 or 5 µm pore size membrane).[18][19]
-
Chemoattractant (agonist, e.g., UDP-glucose).
-
Test antagonist (this compound).
-
Cell culture medium.
-
Cell staining/quantification method (e.g., Calcein AM or direct cell counting).[20]
-
-
Protocol:
-
Harvest and resuspend cells in serum-free media. Pre-incubate a portion of the cells with varying concentrations of this compound.
-
Add the chemoattractant (UDP-glucose) to the lower wells of the Boyden chamber. Add media alone as a negative control.
-
Place the transwell insert (membrane) over the lower wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.[20]
-
Incubate the plate for several hours (e.g., 2-4 hours) at 37°C in a CO₂ incubator to allow for cell migration through the porous membrane towards the chemoattractant.[18][21]
-
After incubation, remove the non-migrated cells from the top surface of the membrane.
-
Quantify the number of cells that have migrated to the bottom of the lower chamber. This can be done by lysing the cells and measuring a fluorescent dye like Calcein AM, or by direct imaging and counting.[20][21]
-
The inhibitory effect of this compound is determined by the reduction in the number of migrated cells compared to the agonist-only control.
-
Experimental Workflows
Visualizing the logical flow of these experiments can aid in their design and execution.
Figure 3. Workflow for a competitive radioligand binding assay.
Figure 4. Workflow for a transwell chemotaxis assay.
Conclusion
This compound is a valuable pharmacological tool for the study of P2Y14 receptor biology. As a potent and selective antagonist, it enables the precise interrogation of the receptor's role in various physiological and pathological contexts, particularly in inflammation and immunology. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand the P2Y14 signaling axis and to develop novel therapeutics targeting this receptor. The continued investigation of this compound and related compounds holds significant promise for addressing unmet medical needs in a range of inflammatory diseases.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adipocyte P2Y14 receptors play a key role in regulating whole-body glucose and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound|MRS 4458;MRS-4458 [dcchemicals.com]
- 11. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. assaygenie.com [assaygenie.com]
- 19. timothyspringer.org [timothyspringer.org]
- 20. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. revvity.com [revvity.com]
The Anti-Inflammatory Potential of P2Y14 Receptor Antagonism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chronic inflammation is a key pathological feature of a wide range of diseases. The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, has emerged as a promising therapeutic target for inflammatory disorders. Its activation on immune cells, particularly neutrophils, triggers pro-inflammatory responses, including chemotaxis and cytokine release. This technical guide provides an in-depth overview of the anti-inflammatory activity of P2Y14 receptor antagonists, with a focus on the underlying molecular mechanisms, experimental validation, and quantitative data. While direct and extensive data on MRS4458 is limited, this guide will leverage data from closely related and well-characterized P2Y14 receptor antagonists, such as MRS4608 and PPTN, to illustrate the therapeutic potential of this drug class.
The P2Y14 Receptor: A Key Player in Inflammation
The P2Y14 receptor is a Gi-coupled receptor that is highly expressed on various immune cells, including neutrophils, monocytes, and T-lymphocytes. Endogenous ligands for this receptor are UDP-sugars, such as UDP-glucose, which are released from cells during times of stress or injury. Upon activation, the P2Y14 receptor initiates a signaling cascade that promotes inflammation. A critical aspect of this is the enhanced motility and chemotaxis of neutrophils, which are among the first responders to sites of inflammation.
Quantitative Data on P2Y14 Receptor Antagonists
The development of selective P2Y14 receptor antagonists has allowed for the quantitative assessment of their anti-inflammatory potential. These compounds have been shown to effectively block the pro-inflammatory effects of UDP-sugar-mediated P2Y14 receptor activation.
| Compound | Receptor Target | Assay Type | IC50 Value | Reference |
| MRS4608 | human P2Y14R | Radioligand Binding | 20 nM | [1] |
| mouse P2Y14R | Radioligand Binding | 21.4 nM | [1] | |
| PPTN | human P2Y14R | Inhibition of adenylyl cyclase | ~1 nM (in the presence of 10 µM UDP-glucose) | [2] |
| human P2Y14R | Inhibition of adenylyl cyclase | ~4 nM (in the presence of 100 µM UDP-glucose) | [2] | |
| P2Y14R antagonist 2 | human P2Y14R | Not Specified | 0.40 nM | [3] |
| MRS4917 | human P2Y14R | Not Specified | 2.88 nM | [3] |
| P2Y14R antagonist 4 | human P2Y14R | Not Specified | 5.6 nM | [3] |
| P2Y14R antagonist 1 | human P2Y14R | Not Specified | 0.6 nM | [3] |
Table 1: In Vitro Potency of Selected P2Y14 Receptor Antagonists. This table summarizes the inhibitory concentrations (IC50) of various P2Y14 receptor antagonists, demonstrating their high affinity for the receptor.
Signaling Pathways in P2Y14 Receptor-Mediated Inflammation
The anti-inflammatory effects of P2Y14 receptor antagonists are rooted in their ability to block the downstream signaling pathways activated by UDP-sugars. A key pathway in neutrophils involves the activation of the small GTPase RhoA, which is crucial for cytoskeletal rearrangements and cell motility.
Figure 1: P2Y14 Receptor Signaling Pathway in Neutrophils. This diagram illustrates the signaling cascade initiated by UDP-glucose binding to the P2Y14 receptor, leading to neutrophil chemotaxis. P2Y14 receptor antagonists like this compound block this pathway at the receptor level.
Experimental Protocols for Assessing Anti-Inflammatory Activity
The evaluation of the anti-inflammatory properties of P2Y14 receptor antagonists involves a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
Figure 2: Experimental Workflow for Neutrophil Chemotaxis Assay. This flowchart outlines the key steps in performing a transwell chemotaxis assay to evaluate the inhibitory effect of a P2Y14 receptor antagonist on neutrophil migration.
Detailed Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran sedimentation.
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 106 cells/mL.
-
Assay Setup:
-
Add 100 µL of the neutrophil suspension to the upper chamber of a transwell insert (with a 3-5 µm pore size).
-
Add the test compound (e.g., this compound at various concentrations) or vehicle control to the upper chamber.
-
Add 600 µL of assay buffer containing a P2Y14 receptor agonist (e.g., 10 µM UDP-glucose) as a chemoattractant to the lower chamber.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a hemocytometer, flow cytometry, or a fluorescence-based assay (e.g., Calcein AM staining).
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
Cytokine Release Assay
This assay measures the ability of a compound to suppress the release of pro-inflammatory cytokines from immune cells.
Detailed Protocol:
-
Cell Culture: Culture a relevant immune cell line (e.g., human peripheral blood mononuclear cells - PBMCs) in appropriate culture medium.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 2 x 105 cells per well.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the P2Y14 receptor antagonist (e.g., this compound) or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with a P2Y14 receptor agonist (e.g., 100 µM UDP-glucose) or a broader inflammatory stimulus like lipopolysaccharide (LPS) for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of cytokine release for each concentration of the test compound relative to the stimulated vehicle control.
RhoA Activation Assay
This assay is used to determine if a P2Y14 receptor antagonist can block the agonist-induced activation of RhoA.
Detailed Protocol:
-
Cell Culture and Treatment: Culture human neutrophils and treat them with the P2Y14 receptor antagonist (e.g., this compound) or vehicle, followed by stimulation with UDP-glucose for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of RhoA.
-
Pull-down of Active RhoA: Incubate the cell lysates with a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to agarose beads. The RBD specifically binds to the active, GTP-bound form of RhoA.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an anti-RhoA antibody to detect the amount of activated RhoA.
-
Data Analysis: Quantify the band intensity to determine the relative amount of active RhoA in treated versus control samples.
In Vivo Anti-Inflammatory Activity
The anti-inflammatory effects of P2Y14 receptor antagonists have also been demonstrated in preclinical animal models of inflammation.
| Animal Model | P2Y14R Antagonist | Key Findings | Reference |
| Mouse model of neuropathic pain | PPTN | Reduced mechanical allodynia and thermal hyperalgesia. | [4] |
| Mouse model of acute kidney injury | PPTN | Reduced renal inflammation and neutrophil and monocyte recruitment. | [1] |
Table 2: In Vivo Anti-inflammatory Effects of P2Y14 Receptor Antagonists. This table highlights the efficacy of P2Y14 receptor antagonism in relevant animal models of inflammatory conditions.
Conclusion and Future Directions
The antagonism of the P2Y14 receptor represents a compelling strategy for the development of novel anti-inflammatory therapeutics. The available data on selective antagonists like MRS4608 and PPTN strongly support the role of this receptor in mediating key inflammatory processes, particularly neutrophil chemotaxis and cytokine release. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of P2Y14 receptor antagonists. Future research should focus on further elucidating the role of the P2Y14 receptor in various inflammatory diseases and advancing potent and selective antagonists, potentially including this compound, through preclinical and clinical development.
Figure 3: Mechanism of Action of this compound. This diagram summarizes the logical relationship of how this compound, as a P2Y14 receptor antagonist, mitigates inflammation by blocking the activation of the receptor by UDP-sugars.
References
- 1. Proinflammatory P2Y14 receptor inhibition protects against ischemic acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of MRS4458
An In-depth Technical Guide to the Structure-Activity Relationship of MRS4458, a P2Y14 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a potent and selective antagonist of the P2Y14 receptor. The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, has emerged as a promising therapeutic target for a range of inflammatory conditions. Understanding the SAR of its antagonists is crucial for the rational design of novel and improved drug candidates.
Core Structure and Pharmacophore
This compound belongs to a class of non-nucleotide antagonists characterized by a 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-5-(aryl)benzoic acid scaffold.[1] The design of this scaffold was informed by molecular modeling and has been optimized through systematic chemical modifications to enhance potency and selectivity for the P2Y14 receptor.[1][2] this compound, identified as a primary 3-aminopropyl congener within this series, stands out as one of the most potent antagonists discovered.[1]
Structure-Activity Relationship Data
The following table summarizes the quantitative data on the and its analogs. The data highlights how modifications to different parts of the molecule—specifically the terminal amine, the linker, and the 5-aryl group—impact the antagonist potency at the human P2Y14 receptor, typically measured as the half-maximal inhibitory concentration (IC50).
| Compound | R Group (Terminal Modification) | Linker | 5-Aryl Group | IC50 (nM) at hP2Y14R |
| This compound (20) | -NH2 | -(CH2)3- | Phenyl | Potent |
| Analog 1 | -NH-Boc | -(CH2)3- | Phenyl | Reduced Affinity |
| Analog 2 | -N(CH3)2 | -(CH2)3- | Phenyl | Reduced Affinity |
| Analog 3 | -OH | -(CH2)3- | Phenyl | Reduced Affinity |
| Analog 4 | -NH2 | -(CH2)2- | Phenyl | Less Potent |
| Analog 5 | -NH2 | -(CH2)4- | Phenyl | Less Potent |
| Analog 6 | -NH2 | -(CH2)3- | Thiophene | Favorable Substitution |
| Analog 7 | -NH2 | -(CH2)3- | 4-Chlorophenyl | Variable |
| Analog 8 | -NH2 | -(CH2)3- | 4-Methoxyphenyl | Variable |
| Phenyl p-carboxamide 30 (MRS4478) | -CONH-Phenyl | -(CH2)3- | Phenyl | Potent |
| Tetrazole analog | -NH2 | -(CH2)3- | Phenyl with COOH replaced by Tetrazole | Reduced Affinity |
| Truncated analog | -NH2 | -(CH2)3- | (No 5-aryl group) | Reduced Affinity |
Note: "Potent" indicates a high antagonist activity as described in the source literature, though a specific numerical IC50 value for this compound was not explicitly provided in the initial search results abstracts. The table reflects the general SAR trends identified in the cited literature.[1]
Key Experimental Protocols
The biological activity of this compound and its analogs has been determined using several key in vitro assays. The methodologies for these experiments are detailed below.
Fluorescent Antagonist Binding Assay
This competitive binding assay is a primary method for determining the affinity of compounds for the P2Y14 receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y14 receptor (hP2Y14R-CHO) are cultured under standard conditions.
-
Fluorescent Ligand: A fluorescently labeled P2Y14 receptor antagonist is used as the tracer.
-
Competition Binding: hP2Y14R-CHO cells are incubated with a fixed concentration of the fluorescent tracer and varying concentrations of the unlabeled test compound (e.g., this compound or its analogs).
-
Flow Cytometry: The amount of fluorescent tracer bound to the cells is quantified using a flow cytometer. The displacement of the fluorescent tracer by the test compound is measured.
-
Data Analysis: The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent tracer, is calculated from the concentration-response curves.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced intracellular calcium mobilization.
-
Cell Culture and Loading: HEK293 cells co-expressing the P2Y14 receptor and a chimeric G protein (Gαqi5) are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation: A known P2Y14 receptor agonist (e.g., UDP-glucose) is added to the cells to stimulate calcium release.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye.
-
Data Analysis: The IC50 value is determined by quantifying the concentration-dependent inhibition of the agonist-induced calcium signal by the antagonist.
Chemotaxis Assay
This assay assesses the ability of antagonists to inhibit the migration of immune cells towards a P2Y14 receptor agonist.
-
Cell Isolation: Human neutrophils are isolated from whole blood.
-
Chemotaxis Chamber: A chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane is used. The lower chamber contains a P2Y14 receptor agonist (e.g., UDP-glucose) as a chemoattractant, along with varying concentrations of the antagonist.
-
Cell Migration: The isolated neutrophils are placed in the upper chamber and allowed to migrate through the membrane towards the chemoattractant in the lower chamber.
-
Quantification of Migration: After an incubation period, the number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.
-
Data Analysis: The inhibitory effect of the antagonist on agonist-induced chemotaxis is calculated.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the context of this compound's activity, the following diagrams visualize the P2Y14 receptor signaling pathway, a typical experimental workflow, and the logical structure-activity relationships.
Caption: P2Y14 receptor signaling pathway.
Caption: Workflow for fluorescent antagonist binding assay.
Caption: Logical relationships in the SAR of this compound analogs.
References
A Technical Guide to MRS2578 in In Vitro Inflammation Models
Introduction
This technical guide provides an in-depth overview of MRS2578, a potent and selective antagonist of the P2Y6 receptor, and its application in in vitro models of inflammation. The P2Y6 receptor, activated by uridine diphosphate (UDP), has emerged as a significant target in inflammatory pathways.[1] MRS2578 serves as a critical tool for researchers investigating the role of purinergic signaling in inflammatory processes. This document details its mechanism of action, summarizes key quantitative data from relevant studies, outlines experimental protocols, and visualizes the associated signaling pathways.
Note: This guide focuses on MRS2578, as it is a well-documented P2Y6 receptor antagonist used in inflammation research. It is presumed that the query for "MRS4458" was a typographical error, as the latter does not correspond to a known compound in the scientific literature based on the conducted searches.
Mechanism of Action
MRS2578 exerts its anti-inflammatory effects by selectively blocking the P2Y6 receptor, a G protein-coupled receptor (GPCR).[2] In inflammatory conditions, cellular stress or damage leads to the release of nucleotides like UDP into the extracellular space.[3] UDP binds to and activates the P2Y6 receptor, which is coupled to the Gq/11 protein.[4] This activation initiates a downstream signaling cascade via phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC).[1]
The culmination of this pathway is the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines and adhesion molecules.[5] By competitively inhibiting the binding of UDP to the P2Y6 receptor, MRS2578 effectively abrogates this signaling cascade, thereby reducing the expression of inflammatory mediators.[3][5]
Signaling Pathway and Experimental Workflow
The signaling pathway initiated by P2Y6 receptor activation and its inhibition by MRS2578 is a critical aspect of its function in inflammation.
Caption: P2Y6 receptor signaling pathway and inhibition by MRS2578.
A typical experimental workflow to evaluate the anti-inflammatory effect of MRS2578 in an in vitro model is depicted below.
References
- 1. P2Y6R: A Promising New Target in Inflammatory Diseases and Advances in its Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. P2Y6 receptor-mediated signaling amplifies TLR-induced pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective induction of endothelial P2Y6 nucleotide receptor promotes vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MRS4458 in Purinergic Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinergic signaling, a ubiquitous and intricate cell-to-cell communication system, is mediated by purine and pyrimidine nucleotides and nucleosides such as ATP, ADP, UTP, UDP, and adenosine. These molecules act as extracellular signaling messengers, binding to specific purinergic receptors to modulate a vast array of physiological and pathological processes. The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), are key players in this system. Among these, the P2Y14 receptor has emerged as a significant target for therapeutic intervention, particularly in inflammatory and immune responses. This guide provides a comprehensive technical overview of MRS4458, a potent and selective antagonist of the P2Y14 receptor, detailing its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
This compound: A Selective P2Y14 Receptor Antagonist
This compound is a synthetic organic compound identified as a high-affinity antagonist of the P2Y14 receptor.[1] Its development was based on the structure of the endogenous P2Y14 agonist, UDP-glucose, and optimized through molecular dynamics simulations to ensure strong and specific interaction with the receptor.[1][2] The biological activity of this compound has been confirmed through various assays, demonstrating its potent antagonistic effects.[1][2]
Mechanism of Action
The P2Y14 receptor is primarily coupled to the Gi/o family of G proteins.[3][4][5] Upon activation by its endogenous agonist, UDP-glucose, the P2Y14 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] By competitively binding to the P2Y14 receptor, this compound blocks the binding of UDP-glucose and other agonists, thereby preventing the downstream signaling events. This antagonistic action inhibits the physiological responses mediated by P2Y14 activation, such as the activation of neutrophil motility, a key process in inflammation.[1][2]
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound, providing key metrics for its antagonist activity at the P2Y14 receptor.
| Parameter | Value | Species | Assay Type | Reference(s) |
| IC50 | 169 nM | Human | Fluorescence Assay | [6] |
| Ki | Not explicitly reported | - | Can be derived from IC50 | - |
| In Vivo Efficacy | Data not available for this compound. Related P2Y14 antagonists show efficacy in models of neuropathic pain and asthma. | Mouse | Neuropathic pain (sciatic constriction), Allergic asthma | [1][7][8][9] |
| Pharmacokinetics | ||||
| Oral Bioavailability | Data not available | - | - | [10][11][12][13] |
| Half-life | Data not available | - | - | [11][14][12] |
Note: While a specific Ki value for this compound has not been reported, it can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the concentration and Kd of the radioligand used in the assay are known.
Signaling Pathway and Experimental Workflows
P2Y14 Receptor Signaling Pathway Antagonized by this compound
The following diagram illustrates the canonical signaling pathway of the P2Y14 receptor and the mechanism of its inhibition by this compound.
Experimental Workflow: Fluorescent Antagonist Binding Assay
This workflow outlines the key steps in a fluorescent antagonist binding assay used to determine the binding affinity of compounds like this compound to the P2Y14 receptor.
Experimental Workflow: Neutrophil Chemotaxis Assay
This workflow describes the general procedure for a neutrophil chemotaxis assay to evaluate the effect of this compound on UDP-glucose-induced neutrophil migration.
Experimental Protocols
Fluorescent Antagonist Binding Assay
This protocol is a representative method for determining the binding affinity of an unlabeled antagonist, such as this compound, to the P2Y14 receptor using a fluorescently labeled antagonist.
Materials:
-
Cells stably expressing the human P2Y14 receptor (e.g., CHO-K1 or HEK293 cells).
-
Fluorescently labeled P2Y14 receptor antagonist (e.g., a fluorescent derivative of a known antagonist).[15][16]
-
Unlabeled test compound (this compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4).
-
96-well plates (black, clear bottom for microscopy if needed).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Preparation: Culture P2Y14-expressing cells to confluency. On the day of the assay, detach the cells using a non-enzymatic cell dissociation solution, wash with assay buffer, and resuspend in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.
-
Assay Setup: To the wells of a 96-well plate, add:
-
50 µL of the cell suspension.
-
25 µL of the this compound serial dilutions or vehicle control.
-
25 µL of the fluorescently labeled antagonist at a final concentration near its Kd value.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Analyze the fluorescence intensity of the cells in each well using a flow cytometer. For each sample, record the mean fluorescence intensity.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.[17]
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to assess the inhibitory effect of this compound on UDP-glucose-induced neutrophil migration.[11][13][16][18][19][20][21][22]
Materials:
-
Freshly isolated human neutrophils.
-
Chemoattractant: UDP-glucose.
-
Test compound: this compound.
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA).
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size).
-
Cell counting solution (e.g., Calcein-AM or a method to measure ATP).
-
Multi-well plate reader.
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., using Ficoll-Paque and dextran sedimentation). Resuspend the purified neutrophils in chemotaxis buffer.
-
Assay Setup:
-
Fill the lower wells of the Boyden chamber with chemotaxis buffer containing UDP-glucose at a concentration known to induce chemotaxis (e.g., 100 µM).[20]
-
In separate wells for the negative control, add only chemotaxis buffer.
-
To test the effect of this compound, pre-incubate the neutrophils with various concentrations of this compound before adding them to the upper chamber, and/or add this compound to the lower chamber along with the chemoattractant.
-
-
Cell Migration: Place the membrane holder with the porous membrane over the lower wells. Add the neutrophil suspension (with or without this compound) to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow the neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification of Migrated Cells:
-
After incubation, remove the upper chamber.
-
The migrated cells in the lower chamber can be quantified by various methods. A common method is to lyse the cells and measure their ATP content using a luminescent assay (e.g., CellTiter-Glo®).[18]
-
Alternatively, cells can be pre-labeled with a fluorescent dye (e.g., Calcein-AM) before the assay, and the fluorescence in the lower chamber can be measured.
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the buffer control.
-
Determine the inhibitory effect of this compound by comparing the chemotactic index in the presence and absence of the antagonist. Calculate the IC50 for the inhibition of chemotaxis.
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of the P2Y14 receptor in purinergic signaling. Its high potency and selectivity make it an excellent probe for elucidating the physiological and pathological functions of this receptor, particularly in the context of inflammation and immune responses. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the P2Y14 receptor with antagonists like this compound. Further studies are warranted to determine the in vivo efficacy and pharmacokinetic profile of this compound to fully assess its potential as a clinical candidate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into ligand recognition and activation of human purinergic receptor P2Y14 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (PD078666, VYXSDIPOJBFWHQ-UHFFFAOYSA-N) [probes-drugs.org]
- 7. Extended pharmacological profiles of rat P2Y2 and rat P2Y4 receptors and their sensitivity to extracellular H+ and Zn2+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Absolute Bioavailability, Absorption, Distribution, Metabolism, and Excretion of BI 425809 Administered as an Oral Dose or an Oral Dose with an Intravenous Microtracer Dose of [14C]-BI 425809 in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescent H2 Receptor Squaramide-Type Antagonists: Synthesis, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of the First Fluorescent Antagonists of the Human P2Y2 Receptor Based on AR-C118925 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Uridine Diphosphate Glucose (UDP-G) Activates Oxidative Stress and Respiratory Burst in Isolated Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. UDP-glucose exacerbates egg white diet-induced allergic enteritis by promoting P2Y14-mediated neutrophil chemotaxis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic MRS4458: A Review of a P2Y14 Receptor Antagonist
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the available scientific information surrounding the discovery and development of MRS4458, a compound identified as a P2Y14 receptor antagonist with potential anti-inflammatory properties. While publicly accessible data on this compound is limited, this document aims to synthesize the existing knowledge, drawing parallels with other well-characterized P2Y14 receptor antagonists to provide a comprehensive overview for research and development professionals.
Introduction to the P2Y14 Receptor and its Therapeutic Potential
The P2Y14 receptor, a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of inflammatory and immune-related disorders. Activated by UDP-sugars, such as UDP-glucose, the P2Y14 receptor is highly expressed on immune cells, particularly neutrophils. Its activation is linked to key inflammatory processes, including neutrophil chemotaxis, making it a compelling target for the development of novel anti-inflammatory agents. The development of selective P2Y14 receptor antagonists is a key area of research aimed at modulating these inflammatory responses.
The Discovery and Design of this compound
This compound was developed as a selective antagonist for the P2Y14 receptor. The design of this and similar antagonist molecules has been significantly advanced through the use of molecular dynamics simulations. These computational techniques allow for the optimization of the compound's shape and complementarity to the P2Y14 receptor's binding site. This structure-based drug design approach is crucial in identifying potent and selective antagonists.
Quantitative Analysis of P2Y14 Receptor Antagonism
| Parameter | Description | Typical Value (for a potent antagonist) |
| IC50 | The half-maximal inhibitory concentration, representing the concentration of the antagonist required to inhibit the receptor's response by 50%. | Low nanomolar (e.g., 1-100 nM) |
| Ki | The inhibition constant, indicating the binding affinity of the antagonist to the receptor. | Low nanomolar (e.g., 1-100 nM) |
| EC50 | The half-maximal effective concentration, used to measure the potency of an agonist (not directly applicable to antagonists, but used in competitive assays). | N/A |
Experimental Protocols for In Vitro Characterization
The biological activity of P2Y14 receptor antagonists like this compound is typically verified through a series of robust in vitro experiments. The following sections detail the general methodologies for key assays.
Fluorescence-Based Calcium Mobilization Assay
This assay is a primary method for assessing the antagonist activity of compounds at the P2Y14 receptor.
Principle: The P2Y14 receptor is a Gi/o-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP). To facilitate measurement, cells are often co-transfected with a promiscuous G-protein like Gα16 or a chimeric G-protein that couples to the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium upon receptor activation. Calcium-sensitive fluorescent dyes are used to detect these changes.
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently or stably transfected with the human P2Y14 receptor and a suitable G-protein.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Addition: The test antagonist (e.g., this compound) at various concentrations is added to the wells and incubated.
-
Agonist Stimulation: A known P2Y14 receptor agonist (e.g., UDP-glucose) is added to stimulate the receptor.
-
Fluorescence Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value of the antagonist is calculated by analyzing the concentration-response curves.
Neutrophil Chemotaxis Assay
This assay evaluates the ability of an antagonist to block the migration of neutrophils towards a chemoattractant.
Principle: Neutrophils, which highly express the P2Y14 receptor, migrate along a concentration gradient of chemoattractants. This process can be mimicked in vitro using a Boyden chamber or similar migration assay system.
Protocol Outline:
-
Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation.
-
Assay Setup: A multi-well migration plate with a porous membrane (e.g., Transwell®) is used. The lower chamber is filled with a chemoattractant (e.g., UDP-glucose), and the upper chamber contains the isolated neutrophils pre-incubated with the test antagonist (this compound).
-
Incubation: The plate is incubated to allow for neutrophil migration through the membrane.
-
Cell Quantification: The number of migrated cells in the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The inhibitory effect of the antagonist on neutrophil migration is determined.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows are essential for understanding the mechanism of action and the development process of P2Y14 receptor antagonists.
Caption: P2Y14 receptor signaling and antagonism by this compound.
Caption: Workflow for the calcium mobilization assay.
Preclinical Development and Future Directions
The anti-inflammatory activity of P2Y14 receptor antagonists suggests their potential for treating various inflammatory conditions. Preclinical development would typically involve evaluating the efficacy of compounds like this compound in animal models of inflammation, such as carrageenan-induced paw edema or models of inflammatory bowel disease. Pharmacokinetic and toxicological studies are also critical to assess the drug-like properties of the molecule.
Future research will likely focus on further optimizing the potency, selectivity, and pharmacokinetic profiles of P2Y14 receptor antagonists. The development of more detailed structural information about the P2Y14 receptor will undoubtedly accelerate the discovery of new and improved therapeutic agents targeting this important pathway.
Disclaimer: This document is intended for informational purposes for a scientific audience. The information regarding this compound is based on limited publicly available data, and further research is required for a complete understanding of its properties and therapeutic potential.
P2Y14 Receptor: A Technical Guide to Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) activated by endogenous UDP-sugars, most notably UDP-glucose, as well as UDP.[1][2] It belongs to the P2Y12-like subfamily of purinergic receptors and is prominently expressed in immune and inflammatory cells, such as neutrophils and mast cells, as well as in various epithelial tissues.[1][3] Activation of P2Y14R triggers a cascade of intracellular signaling events that modulate critical cellular functions, including chemotaxis, degranulation, and inflammatory responses.[4][5] This guide provides an in-depth overview of the core downstream signaling pathways of the P2Y14 receptor, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways
The P2Y14 receptor primarily couples to pertussis toxin-sensitive G proteins of the Gαi/o class.[2] This initial interaction dictates the primary downstream signaling cascades, which include the inhibition of adenylyl cyclase, mobilization of intracellular calcium, and activation of the Mitogen-Activated Protein Kinase (MAPK) and RhoA pathways.
Gαi/o-Mediated Inhibition of Adenylyl Cyclase
Upon agonist binding, the P2Y14R activates Gαi/o proteins, leading to the inhibition of adenylyl cyclase (AC).[1][6] This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][7] This is considered a primary signaling response for the P2Y12-like receptor subfamily.[1] The reduction in cAMP levels can influence a wide range of cellular processes regulated by protein kinase A (PKA) and other cAMP-sensitive effectors. Studies in various cell lines, including HEK293, C6 glioma, and CHO cells stably expressing the human P2Y14R, have demonstrated a robust, concentration-dependent inhibition of forskolin-stimulated cAMP accumulation upon activation by agonists like UDP-glucose and UDP.[1][8]
Intracellular Calcium (Ca2+) Mobilization
P2Y14R activation also leads to an increase in intracellular calcium concentration ([Ca2+]i).[4][9] While the receptor's primary coupling is to Gαi/o, this calcium response is often mediated by the dissociated Gβγ subunits, which can activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. This effect has been observed in various cell types, including mast cells and platelets.[4][9][10] The calcium transient is typically blocked by pertussis toxin, confirming the involvement of a Gi/o protein.[2][4]
Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of the P2Y14R stimulates the MAPK signaling pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][11] This activation is also pertussis toxin-sensitive, indicating it is downstream of Gαi/o.[1] The precise mechanism linking Gαi/o to ERK activation can be complex and cell-type dependent, often involving Gβγ subunits, protein kinase C (PKC), and receptor tyrosine kinase transactivation. P2Y14R-mediated phosphorylation of ERK1/2, as well as other MAPKs like p38 and JNK, has been observed in mast cells, neutrophils, and HEK293 cells expressing the receptor.[1][4][12]
Rho/Rho Kinase (ROCK) Pathway
In human neutrophils, UDP-glucose stimulation of the P2Y14R leads to the rapid and robust activation of the small GTPase RhoA.[5] This activation is crucial for promoting cytoskeletal rearrangement, changes in cell shape, and chemotaxis.[5][7] The activated RhoA-GTP, in turn, activates its downstream effector, Rho kinase (ROCK). Inhibition of ROCK blocks the cellular responses to the P2Y14R agonist, highlighting the importance of this pathway in mediating neutrophil motility.[5][13]
Quantitative Data Summary
The following tables summarize key quantitative data for P2Y14 receptor agonists and antagonists from various functional assays.
Table 1: Agonist Potency (EC50/IC50 Values)
| Compound | Assay Type | Cell System | Species | Potency (EC50/IC50 in nM) | Reference |
| UDP-glucose | cAMP Inhibition | P2Y14-HEK293 | Human | 82 | [1] |
| UDP-glucose | cAMP Inhibition | P2Y14-C6 Glioma | Human | ~10 - 72 | [7][8] |
| UDP-glucose | [35S]GTPγS Binding | RBL-2H3 Membranes | Rat | 189 ± 29 | [4] |
| UDP-glucose | Ca2+ Mobilization | RBL-2H3 | Rat | 5980 ± 1140 | [4] |
| UDP-glucose | RhoA Activation | Human Neutrophils | Human | 900 | [5] |
| UDP | cAMP Inhibition | P2Y14-HEK293 | Human | 74 | [8] |
| UDP | cAMP Inhibition | P2Y14-C6 Glioma | Human | 29 | [8] |
| UDP | Ca2+ Mobilization | RBL-2H3 | Rat | 5230 ± 1280 | [4] |
| MRS2690 | [35S]GTPγS Binding | RBL-2H3 Membranes | Rat | 8.1 ± 1.6 | [4] |
| MRS2690 | Ca2+ Mobilization | RBL-2H3 | Rat | 538 ± 106 | [4] |
Table 2: Antagonist Potency (KB/Ki Values)
| Compound | Assay Type | Cell System | Species | Potency (pKi/pKB or KB/Ki) | Reference |
| PPTN | cAMP Inhibition | P2Y14-C6 Glioma | Human | KB = 434 pM | [7][14] |
| UDP | Inositol Phosphate | P2Y14-COS-7 | Human | pKB = 7.28 | [15] |
| MRS4174 | Radioligand Binding | P2Y14-CHO | Human | Ki = 80 pM | [16] |
Detailed Experimental Protocols
Protocol 1: Gαi-Mediated cAMP Accumulation Assay
This protocol describes a method to measure the inhibition of adenylyl cyclase activity in response to P2Y14R activation in a cell line stably expressing the receptor (e.g., P2Y14-C6 cells).
Objective: To quantify the agonist-induced, Gαi-mediated inhibition of forskolin-stimulated cAMP production.
Materials:
-
P2Y14R-expressing cells (e.g., P2Y14-C6) and wild-type control cells.
-
Culture medium (e.g., DMEM/F12) with serum and supplements.
-
Assay Buffer: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 1-methyl-3-isobutylxanthine, IBMX).
-
Forskolin (adenylyl cyclase activator).
-
P2Y14R agonists (e.g., UDP-glucose, UDP).
-
P2Y14R antagonists (e.g., PPTN).
-
Pertussis Toxin (PTX) for confirming Gαi/o coupling.
-
cAMP detection kit (e.g., HTRF, ELISA, or radioligand binding assay).
Procedure:
-
Cell Culture: Plate P2Y14R-expressing cells and wild-type cells in 96-well plates and grow to near confluency. For PTX treatment, pre-incubate cells with ~100 ng/mL PTX for 16-24 hours prior to the assay.
-
Pre-incubation: Aspirate the culture medium and wash the cells once with Assay Buffer.
-
Antagonist Treatment: For antagonist studies, add the antagonist (e.g., PPTN) diluted in Assay Buffer to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a mixture of a fixed concentration of forskolin (e.g., 10-30 µM) and varying concentrations of the P2Y14R agonist to the wells.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis: Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
cAMP Detection: Quantify the intracellular cAMP concentration using the selected assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. The data should be normalized to the response seen with forskolin alone (0% inhibition) and a baseline control (100% inhibition). Fit the data to a sigmoidal dose-response curve to determine the IC50 value. For antagonist studies, perform a Schild analysis to determine the KB value.[7][14]
Protocol 2: RhoA Activation (G-LISA) Assay
This protocol outlines a method to measure the activation of RhoA in response to P2Y14R stimulation in cells like human neutrophils.[5]
Objective: To quantify the amount of active, GTP-bound RhoA.
Materials:
-
Human neutrophils or other P2Y14R-expressing cells.
-
P2Y14R agonist (e.g., UDP-glucose).
-
Ice-cold PBS.
-
RhoA Activation Assay Kit (e.g., G-LISA™ from Cytoskeleton, Inc., which uses a Rho-GTP-binding protein immobilized on a 96-well plate).[17]
-
Lysis Buffer (provided in the kit).
-
Cell scraper.
-
Microplate reader.
Procedure:
-
Cell Culture and Stimulation: Culture cells to the desired density. Starve cells of serum for 2-4 hours if necessary. Stimulate cells with the P2Y14R agonist (e.g., 10 µM UDP-glucose) for a short time course (e.g., 0, 1, 5, 15 minutes).
-
Lysis: Immediately terminate the stimulation by aspirating the medium and washing once with ice-cold PBS. Add ice-cold Lysis Buffer and scrape the cells.
-
Lysate Collection: Transfer the cell lysate to a microcentrifuge tube, and clarify by centrifuging at >10,000 x g for 1 minute at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate supernatant. Normalize all samples to the same protein concentration using Lysis Buffer.
-
G-LISA Assay:
-
Add the normalized lysates to the wells of the Rho-GTP-binding plate provided in the kit.
-
Incubate at 4°C for 30-60 minutes with gentle agitation.
-
Wash the wells several times with the provided Wash Buffer.
-
Add the primary antibody (anti-RhoA) and incubate.
-
Wash the wells, then add the secondary HRP-conjugated antibody and incubate.
-
Wash the wells, then add the HRP detection reagent.
-
-
Data Acquisition: Immediately read the absorbance on a microplate reader.
-
Data Analysis: The signal is directly proportional to the amount of active RhoA in the sample. Express the results as fold-change over the unstimulated control.
References
- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the UDP-glucose receptor (re-named here the P2Y14 receptor) adds diversity to the P2Y receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling and pharmacological properties of the P2Y receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UDP-glucose acting at P2Y14 receptors is a mediator of mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. P2Y14 receptor is functionally expressed in satellite glial cells and mediates interleukin-1β and chemokine CCL2 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 16. guidetopharmacology.org [guidetopharmacology.org]
- 17. sc.edu [sc.edu]
MRS4458 and its Binding Affinity for the Human P2Y14 Receptor: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the binding affinity of MRS4458 for the human P2Y14 receptor (P2Y14R), a G protein-coupled receptor implicated in various physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of the P2Y14 receptor.
Executive Summary
The P2Y14 receptor, a member of the P2Y family of purinergic receptors, is a Gi-coupled receptor activated by UDP-sugars, such as UDP-glucose.[1][2][3] Its activation triggers a signaling cascade that plays a significant role in inflammatory and immune responses.[2][4] this compound has been identified as a competitive antagonist of the human P2Y14 receptor, making it a valuable tool for studying the receptor's function and a potential lead compound for therapeutic development.[5][6] This guide summarizes the quantitative binding affinity data for this compound, details the experimental protocols for its determination, and provides visual representations of the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the human P2Y14 receptor has been determined through functional assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an antagonist. The pIC50, the negative logarithm of the IC50 value in molar concentration, is also commonly used.
| Compound | Receptor | Parameter | Value | Molar Concentration (M) | Reference |
| This compound | Human P2Y14 | pIC50 | 6.8 | 1.58 x 10-7 | [7] |
| This compound | Human P2Y14 | IC50 | 158.5 nM | 1.58 x 10-7 | Calculated |
Note: The IC50 value was calculated from the pIC50 value using the formula: IC50 = 10-pIC50
P2Y14 Receptor Signaling Pathways
The human P2Y14 receptor is coupled to the Gi family of G proteins.[1][2][4] Upon agonist binding, the receptor activates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][8] Downstream of this event, the P2Y14 receptor can also activate other signaling pathways, including the Rho/Rho kinase and mitogen-activated protein kinase (MAPK) pathways, which are involved in cell migration and inflammatory responses.[2]
Experimental Protocols
The determination of the binding affinity of an antagonist like this compound for the P2Y14 receptor typically involves functional assays that measure the inhibition of agonist-induced signaling. Given that P2Y14R is a Gi-coupled receptor, a common and robust method is the cAMP accumulation assay.
cAMP Accumulation Assay for P2Y14R Antagonists
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
1. Cell Culture and Preparation:
-
Human embryonic kidney (HEK) 293 cells or other suitable cell lines stably expressing the human P2Y14 receptor are cultured in appropriate media.
-
Cells are harvested and seeded into 384-well plates at a predetermined optimal density and incubated to allow for adherence.
2. Assay Procedure:
-
The culture medium is removed, and cells are washed with a buffer.
-
Cells are then incubated with varying concentrations of the antagonist (this compound) for a specific period to allow for receptor binding.
-
Subsequently, a fixed concentration of a P2Y14R agonist (e.g., UDP-glucose) is added in the presence of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
The agonist concentration is typically chosen to be at its EC80 (the concentration that elicits 80% of its maximal effect) to ensure a robust signal window.
-
The incubation continues for a defined period to allow for the modulation of cAMP levels.
3. cAMP Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.
4. Data Analysis:
-
The measured signal (e.g., HTRF ratio) is converted to cAMP concentration using a standard curve.
-
The antagonist concentration is plotted against the percentage of inhibition of the agonist response.
-
The IC50 value, the concentration of the antagonist that causes 50% inhibition of the agonist's effect, is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a potent antagonist of the human P2Y14 receptor with a well-characterized binding affinity. The data and protocols presented in this guide provide a solid foundation for researchers investigating the role of the P2Y14 receptor in health and disease. The use of robust functional assays, such as the cAMP accumulation assay, is crucial for the accurate determination of the pharmacological properties of P2Y14R modulators. The continued exploration of compounds like this compound will be instrumental in advancing our understanding of purinergic signaling and in the development of novel therapeutics targeting this important receptor.
References
- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Adipocyte P2Y14 receptors play a key role in regulating whole-body glucose and lipid homeostasis [insight.jci.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Mouse Studies of miR-4458
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on the in vivo administration of miR-4458 in a mouse model of estrogen receptor-positive (ER+) breast cancer. The protocol is based on studies demonstrating the tumor-suppressive effects of miR-4458 through the regulation of the COL11A1/DDR2/SRC signaling pathway.
Mechanism of Action
MicroRNA-4458 (miR-4458) has been identified as a tumor suppressor in ER+ breast cancer. It directly targets Collagen Type XI Alpha 1 Chain (COL11A1), a component of the extracellular matrix associated with poor prognosis in cancer. By downregulating COL11A1, miR-4458 leads to the inactivation of the Discoidin Domain Receptor 2 (DDR2)/SRC signaling pathway, which is crucial for tumor growth, migration, and invasion. In vivo studies have shown that sustained delivery of miR-4458 to tumor-bearing mice can significantly inhibit tumor progression and metastasis[1].
Signaling Pathway
The signaling cascade initiated by miR-4458 is depicted below.
Experimental Protocols
The following protocols are based on a study utilizing miR-4458-loaded gelatin nanospheres in a xenograft nude mouse model of ER+ breast cancer[1].
Preparation of miR-4458 Loaded Gelatin Nanospheres
This section would typically detail the synthesis of gelatin nanospheres and the loading of a miR-4458 mimic. As the specific preparation protocol for the nanospheres is not detailed in the provided search results, a general outline is provided below. Researchers should refer to specific literature on gelatin nanoparticle synthesis for detailed procedures.
Materials:
-
Gelatin Type B
-
Polydimethylsiloxane (PDMS)
-
miR-4458 mimic
-
Nuclease-free water
General Procedure:
-
Prepare an aqueous solution of Gelatin Type B.
-
Create an emulsion by adding the gelatin solution to PDMS with continuous stirring.
-
Induce crosslinking of the gelatin to form nanospheres.
-
Purify the nanospheres by centrifugation and washing.
-
Incubate the purified nanospheres with a solution containing the miR-4458 mimic to facilitate loading.
-
Wash the loaded nanospheres to remove any unloaded miR-4458.
-
Resuspend the miR-4458-loaded gelatin nanospheres in a sterile, biocompatible buffer (e.g., PBS) for in vivo administration.
In Vivo Xenograft Mouse Model
Animal Model:
-
Female athymic nude mice (4-6 weeks old)
Cell Line:
-
MCF-7 (ER+ human breast cancer cell line)
Procedure:
-
Culture MCF-7 cells under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of Matrigel and PBS).
-
Subcutaneously inject the MCF-7 cell suspension into the flank of each nude mouse to establish tumors.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
Administration of miR-4458 Loaded Nanospheres
Treatment Groups:
-
Control group: Injected with empty gelatin nanospheres or vehicle control.
-
Treatment group: Injected with miR-4458-loaded gelatin nanospheres.
Administration Route and Dosage:
-
The specific dosage and administration route for the miR-4458 loaded nanospheres were not detailed in the provided search results. However, common administration routes for nanoparticle-based therapies in xenograft models include intravenous (IV), intraperitoneal (IP), or direct intratumoral (IT) injections[2][3].
-
The dosing schedule would likely be intermittent (e.g., every 3-4 days) to maintain a sustained release of miR-4458.
General Administration Protocol (Example for Intravenous Injection):
-
Prepare the injection solution of miR-4458-loaded nanospheres at the desired concentration in sterile PBS.
-
Gently restrain the mouse.
-
Administer the solution via tail vein injection. The maximum volume for a bolus IV injection in a mouse is typically 5 ml/kg[3].
-
Monitor the animal for any immediate adverse reactions.
-
Repeat the administration according to the predetermined schedule.
Monitoring and Endpoint Analysis
Tumor Growth:
-
Measure tumor volume with calipers every few days throughout the study.
Metastasis:
-
At the end of the study, harvest organs such as the liver to assess for metastasis[1]. This can be done through histological analysis.
Mechanism of Action:
-
Excise tumors at the end of the study.
-
Perform molecular analysis on tumor lysates to confirm the mechanism of action. This can include:
-
Western Blot: To assess the protein levels of COL11A1, DDR2, and phosphorylated SRC.
-
Immunohistochemistry (IHC): To visualize the expression and localization of these proteins within the tumor tissue.
-
Apoptosis Assays: To evaluate the level of programmed cell death in the tumors (e.g., TUNEL staining).
-
Data Presentation
The following table summarizes the expected quantitative outcomes based on the described in vivo study[1].
| Parameter | Control Group | miR-4458 Treatment Group |
| Tumor Volume | Increased | Significantly Decreased |
| Tumor Cell Apoptosis | Baseline Level | Increased |
| Hepatic Metastasis | Present | Significantly Inhibited |
| COL11A1 Expression | High | Decreased |
| DDR2/SRC Pathway | Activated | Inactivated |
Experimental Workflow
The overall experimental workflow for an in vivo mouse study investigating the effects of miR-4458 is outlined below.
References
- 1. MiR-4458-loaded gelatin nanospheres target COL11A1 for DDR2/SRC signaling pathway inactivation to suppress the progression of estrogen receptor-positive breast cancer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. Sub-acute intravenous administration of silver nanoparticles in male mice alters Leydig cell function and testosterone levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for MRS4458 in Neutrophil Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils towards chemoattractants, is a fundamental process in the innate immune response and plays a critical role in inflammation. The P2Y14 receptor, a G protein-coupled receptor (GPCR), has emerged as a key player in modulating neutrophil motility. Activated by UDP-sugars, such as UDP-glucose, the P2Y14 receptor triggers a signaling cascade that promotes neutrophil migration. Consequently, antagonists of the P2Y14 receptor are valuable tools for studying the intricacies of neutrophil chemotaxis and hold therapeutic potential for inflammatory diseases.
MRS4458 is a known antagonist of the P2Y14 receptor and is recognized for its anti-inflammatory properties, which include influencing neutrophil motility. While specific quantitative data for this compound in neutrophil chemotaxis assays are not widely published, extensive research has been conducted on a structurally similar and highly potent P2Y14 receptor antagonist, PPTN (4,7-disubstituted 2-naphthoic acid derivative). The data and protocols presented herein are primarily based on studies involving PPTN as a surrogate for a selective P2Y14 receptor antagonist to investigate its inhibitory effects on neutrophil chemotaxis. These application notes provide a comprehensive guide for utilizing P2Y14 receptor antagonists in in vitro neutrophil chemotaxis assays.
Mechanism of Action: P2Y14 Receptor-Mediated Neutrophil Chemotaxis
The P2Y14 receptor is coupled to the Gαi subunit of heterotrimeric G proteins. Upon activation by its endogenous agonist, UDP-glucose, the receptor initiates a signaling cascade that is central to neutrophil migration. This pathway involves the activation of RhoA, a small GTPase that is a master regulator of the actin cytoskeleton. The activation of RhoA leads to cytoskeletal rearrangements necessary for cell polarization and directed movement towards the chemoattractant gradient. By blocking the P2Y14 receptor, antagonists like this compound and PPTN prevent the initiation of this signaling cascade, thereby inhibiting UDP-glucose-induced neutrophil chemotaxis.[1]
Quantitative Data Summary
The following table summarizes the inhibitory effects of the P2Y14 receptor antagonist PPTN on UDP-glucose-stimulated neutrophil chemotaxis. This data provides an expected range of efficacy for selective P2Y14 receptor antagonists in this assay.
| Compound | Cell Type | Agonist (Concentration) | Assay Type | Endpoint | Result | Reference |
| PPTN | Differentiated HL-60 cells | UDP-glucose (10 µM) | Boyden Chamber | Inhibition of Migration | Concentration-dependent inhibition | [2] |
| PPTN | Freshly isolated human neutrophils | UDP-glucose (10 µM) | Boyden Chamber | Inhibition of Migration | Blocked chemotaxis | [2][3] |
| PPTN | Differentiated HL-60 cells | fMLP (N/A) | Boyden Chamber | Inhibition of Migration | No significant effect | [2] |
Experimental Protocols
Isolation of Human Neutrophils
A critical first step is the isolation of a pure and viable population of neutrophils from whole blood.
Materials:
-
Anticoagulated (e.g., with EDTA or heparin) whole human blood
-
Ficoll-Paque or other density gradient medium
-
Dextran solution
-
Red blood cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
Protocol:
-
Dilute the anticoagulated blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear cells, and platelets, leaving the neutrophil/erythrocyte pellet at the bottom.
-
Resuspend the pellet in PBS and add Dextran solution to sediment the erythrocytes. Allow the red blood cells to settle for 20-30 minutes.
-
Carefully collect the neutrophil-rich supernatant.
-
To remove any remaining red blood cells, perform a hypotonic lysis using a red blood cell lysis buffer.
-
Wash the neutrophil pellet with PBS and resuspend in HBSS or other appropriate assay medium.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil preparation can be assessed by flow cytometry using neutrophil-specific markers like CD15.[4]
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
The Boyden chamber or Transwell assay is a widely used method to assess neutrophil chemotaxis in vitro.
Materials:
-
Isolated human neutrophils or differentiated HL-60 cells
-
Boyden chamber or 96-well Transwell plate (with 3-5 µm pore size polycarbonate membrane)
-
UDP-glucose (chemoattractant)
-
This compound (or PPTN as a control antagonist) dissolved in a suitable solvent (e.g., DMSO)
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
Detection reagent (e.g., Calcein-AM or CellTiter-Glo®)
-
Plate reader (fluorescence or luminescence)
Protocol:
-
Preparation of Chemoattractant: Prepare a solution of UDP-glucose in the assay medium. A typical concentration range to test is 1-100 µM.[2] Add the UDP-glucose solution to the lower wells of the Boyden chamber or Transwell plate.
-
Preparation of Neutrophils and Antagonist Treatment: Resuspend the isolated neutrophils in the assay medium at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL. Pre-incubate the neutrophils with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 15-30 minutes at room temperature.
-
Cell Seeding: Add the pre-incubated neutrophil suspension to the upper chamber (the insert) of the Transwell plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow the neutrophils to migrate through the porous membrane towards the chemoattractant in the lower chamber.
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts.
-
Wipe away any non-migrated cells from the top surface of the membrane.
-
Quantify the number of migrated cells in the lower chamber. This can be done by:
-
Fluorescence-based method: If cells were pre-labeled with a fluorescent dye like Calcein-AM, measure the fluorescence in the lower well using a plate reader.
-
Luminescence-based method: Use a reagent like CellTiter-Glo® to measure the ATP content of the migrated cells, which correlates with cell number.[4]
-
Cell Counting: Migrated cells can also be collected from the lower chamber and counted using a hemocytometer or an automated cell counter.
-
-
Data Analysis
-
Chemotactic Index: The migration of neutrophils in the presence of the chemoattractant is often expressed as a chemotactic index, which is the fold increase in migration over the basal migration (in the absence of a chemoattractant).
-
Inhibition Calculation: To determine the inhibitory effect of this compound, calculate the percentage of inhibition of UDP-glucose-stimulated migration at each antagonist concentration compared to the vehicle control.
-
IC50 Determination: Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Selectivity Control
To ensure that the inhibitory effect of this compound is specific to the P2Y14 receptor-mediated pathway, it is important to include a control chemoattractant that acts through a different receptor. For example, N-formylmethionyl-leucyl-phenylalanine (fMLP) is a potent neutrophil chemoattractant that signals through formyl peptide receptors (FPRs). This compound should not inhibit fMLP-induced neutrophil chemotaxis, demonstrating its selectivity for the P2Y14 receptor pathway.[2]
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the role of the P2Y14 receptor in neutrophil chemotaxis using the antagonist this compound. By employing these methods, researchers can further elucidate the signaling pathways governing neutrophil migration and evaluate the potential of P2Y14 receptor antagonists as novel anti-inflammatory therapeutics. Given the limited direct data on this compound, using the well-characterized antagonist PPTN as a positive control is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
Application Notes and Protocols: Administration of P2Y6 Receptor Modulators in Neuropathic Pain Models
Disclaimer: Information regarding "MRS4458" in the context of neuropathic pain models is not available in the reviewed scientific literature. The following application notes and protocols are based on the closely related and well-documented P2Y6 receptor antagonist, MRS2578 , and the P2Y6 receptor agonist, Uridine 5'-diphosphate (UDP). These compounds are instrumental in studying the role of the P2Y6 receptor in neuropathic pain.
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, is a significant clinical challenge with limited effective treatments.[1] Emerging research has identified the P2Y6 receptor, predominantly expressed on microglia, as a key player in the neuroinflammatory processes that drive neuropathic pain.[2][3] Activation of the P2Y6 receptor on spinal microglia contributes to the release of pro-inflammatory cytokines, leading to central sensitization and pain hypersensitivity.[2][4] This document provides detailed protocols for the administration of the P2Y6 receptor antagonist, MRS2578, and the agonist, UDP, in a rat model of neuropathic pain to investigate the therapeutic potential of modulating this pathway.
Quantitative Data Summary
The following tables summarize the effects of P2Y6 receptor modulation on pain behaviors in a Chronic Constriction Injury (CCI) model of neuropathic pain in Sprague-Dawley rats.[2][5]
Table 1: Effect of MRS2578 and UDP on Mechanical Allodynia (Paw Withdrawal Threshold in grams)
| Treatment Group | Pre-Surgery (Baseline) | Day 7 Post-CCI | Day 14 Post-CCI |
| Sham | 15.2 ± 0.8 | 14.9 ± 0.7 | 15.1 ± 0.9 |
| CCI + Vehicle | 15.1 ± 0.9 | 4.8 ± 0.5 | 4.5 ± 0.6 |
| CCI + MRS2578 | 15.3 ± 0.7 | 9.7 ± 0.6# | 10.2 ± 0.8# |
| CCI + UDP | 15.0 ± 0.8 | 2.1 ± 0.4^ | 1.9 ± 0.3^ |
Data are presented as mean ± SEM. *p < 0.05 compared to Sham. #p < 0.05 compared to CCI + Vehicle. ^p < 0.05 compared to CCI + Vehicle. Data is representative based on findings from Bian et al., 2019.[2][5]
Table 2: Effect of MRS2578 and UDP on Thermal Hyperalgesia (Thermal Withdrawal Latency in seconds)
| Treatment Group | Pre-Surgery (Baseline) | Day 7 Post-CCI | Day 14 Post-CCI |
| Sham | 10.5 ± 0.6 | 10.3 ± 0.5 | 10.6 ± 0.7 |
| CCI + Vehicle | 10.4 ± 0.7 | 5.1 ± 0.4 | 4.8 ± 0.5 |
| CCI + MRS2578 | 10.6 ± 0.5 | 8.2 ± 0.5# | 8.5 ± 0.6# |
| CCI + UDP | 10.3 ± 0.6 | 3.2 ± 0.3^ | 2.9 ± 0.4^ |
Data are presented as mean ± SEM. *p < 0.05 compared to Sham. #p < 0.05 compared to CCI + Vehicle. ^p < 0.05 compared to CCI + Vehicle. Data is representative based on findings from Bian et al., 2019.[2][5]
Experimental Protocols
This surgical model is used to induce neuropathic pain in rodents, mimicking symptoms of human neuropathic pain conditions.[6]
-
Animals: Male Sprague-Dawley rats (220-250 g) are used.[2][5]
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane, 5% for induction, 2% for maintenance).[6]
-
Surgical Procedure:
-
Place the anesthetized rat in a prone position.
-
Make a small incision at the mid-thigh level of one hind limb to expose the sciatic nerve.
-
Carefully dissect the biceps femoris muscle to reveal the common sciatic nerve.
-
Proximal to the sciatic trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between each.
-
The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural circulation.[6]
-
Suture the muscle and skin layers.
-
In sham-operated rats, the sciatic nerve is exposed but not ligated.[2][5]
-
-
Post-operative Care: Administer analgesics as required and monitor the animals for signs of distress. Allow a recovery period of at least 7 days before behavioral testing.
Intrathecal injection delivers the compound directly into the cerebrospinal fluid (CSF), allowing for targeted action on the spinal cord.[7][8]
-
Materials:
-
Hamilton syringe (10-50 µL)
-
30-gauge needle
-
MRS2578 (P2Y6 receptor antagonist)
-
UDP (P2Y6 receptor agonist)
-
Sterile saline (vehicle)
-
-
Procedure:
-
Briefly anesthetize the rat with isoflurane.
-
Palpate the iliac crests to locate the L5-L6 intervertebral space.
-
Insert the 30-gauge needle connected to the Hamilton syringe into the intervertebral space.
-
A characteristic tail-flick response indicates successful entry into the intrathecal space.
-
Slowly inject a volume of 10-20 µL of the compound solution (e.g., MRS2578 or UDP dissolved in saline) or vehicle.[7]
-
Withdraw the needle and return the animal to its cage for recovery.
-
This test measures the paw withdrawal threshold to a mechanical stimulus.[6][9]
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Procedure:
-
Place the rat in a plexiglass chamber with a wire mesh floor and allow it to acclimate for at least 20-30 minutes.[6]
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw.
-
Begin with a filament of low bending force and proceed in ascending order of force.
-
A positive response is recorded as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.[9]
-
This test measures the latency of paw withdrawal from a thermal stimulus.[10][11][12][13]
-
Apparatus: A Hargreaves apparatus with a radiant heat source.
-
Procedure:
-
Place the rat in a plexiglass chamber on a glass floor and allow it to acclimate.[13]
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the rat withdraws its paw.
-
Record the paw withdrawal latency. A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.[14]
-
Signaling Pathways and Experimental Workflows
Activation of the P2Y6 receptor on microglia by UDP (released from damaged neurons) initiates a signaling cascade that contributes to neuroinflammation and pain.[2][4][15] This involves the activation of the JAK/STAT pathway and the subsequent production and release of the pro-inflammatory cytokine IL-6.[2][4]
P2Y6 receptor signaling cascade in microglia leading to neuropathic pain.
The following workflow outlines the key steps for evaluating the effects of compounds like MRS2578 and UDP in a neuropathic pain model.
Workflow for evaluating P2Y6 modulators in a neuropathic pain model.
References
- 1. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2Y6 Receptor-Mediated Spinal Microglial Activation in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purinergic signaling in microglia in the pathogenesis of neuropathic pain [jstage.jst.go.jp]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. P2Y6 Receptor-Mediated Spinal Microglial Activation in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preventive Intrathecal Injection of Bupivacaine Alleviated Microglia Activation and Neuropathic Pain in a Rat Model of Chronic Constriction Injury [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 12. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. mmpc.org [mmpc.org]
- 15. Neuronal and microglial mechanisms of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Application of MRS4458 in Allergic Asthma Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling, primarily driven by a type 2 immune response.[1][2] A key feature of allergic asthma is the infiltration of eosinophils into the airways, which contributes significantly to the pathophysiology of the disease.[3] Recent research has identified the P2Y14 receptor (P2Y14R), a G protein-coupled receptor, and its endogenous ligand, uridine diphosphate-glucose (UDP-glucose), as a critical axis in promoting eosinophil accumulation in the lungs during allergic inflammation.[4][5] MRS4458, a selective antagonist of the P2Y14 receptor, presents a promising therapeutic tool for investigating the role of this pathway in allergic asthma and for the development of novel anti-inflammatory therapies.[6]
These application notes provide an overview of the utility of this compound in allergic asthma research, including its mechanism of action, relevant signaling pathways, and detailed protocols for its use in established preclinical models.
Application Notes
This compound is a potent and selective antagonist of the P2Y14 receptor, a Gαi-coupled receptor activated by UDP-sugars, most notably UDP-glucose.[7] In the context of allergic asthma, the UDP-glucose/P2Y14R signaling axis has been shown to be a non-chemokine pathway that significantly amplifies eosinophil accumulation in the airways.[4][5]
Mechanism of Action:
In allergic asthma, allergen exposure triggers the release of UDP-glucose into the airways.[5] This extracellular UDP-glucose binds to and activates the P2Y14 receptor expressed on the surface of eosinophils.[4] Activation of P2Y14R on eosinophils leads to:
-
Enhanced Chemokinesis: Increased random migration of eosinophils, which contributes to their accumulation at the site of inflammation.[5]
-
Amplified Chemotaxis: Potentiation of the migratory response of eosinophils to other chemoattractants, such as eotaxin (CCL11).[5]
-
Prolonged Survival and Gene Transcription: Activation of the ERK1/2 signaling pathway, which promotes eosinophil survival and gene expression.
By blocking the binding of UDP-glucose to the P2Y14 receptor, this compound is expected to inhibit these downstream effects, thereby reducing eosinophil infiltration into the airways and mitigating the associated airway inflammation and hyperresponsiveness. The anti-inflammatory activity of this compound is mediated through the inhibition of neutrophil motility, a process also driven by P2Y14R activation.[6]
Quantitative Data:
| Compound | Receptor | Action | IC50 (nM) | Species | Reference |
| P2Y14R antagonist 1 (compound I-17) | P2Y14R | Antagonist | 0.6 | Human | [8] |
| HDL-16 | P2Y14R | Antagonist | 0.3095 | Not Specified | |
| MRS4833 | P2Y14R | Antagonist | 5.92 | Human | |
| P2Y14R antagonist 4 (Compound 25l) | P2Y14R | Antagonist | 5.6 | Not Specified | |
| P2Y14R antagonist 3 (Compound A) | P2Y14R | Antagonist | 23.60 | Not Specified |
This table presents data for other potent P2Y14R antagonists to illustrate the typical potency range for this class of compounds.
Experimental Protocols
The following are detailed protocols for investigating the efficacy of this compound in a murine model of ovalbumin (OVA)-induced allergic asthma.
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This is a widely used and well-characterized model to study the pathophysiology of allergic asthma and to evaluate the efficacy of novel therapeutic agents.[7][9]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 30% PEG-400, 60% sterile water)
-
Nebulizer system
Protocol:
-
Sensitization:
-
On day 0 and day 7, sensitize mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in sterile saline.
-
For the control group, administer i.p. injections of alum in saline without OVA.
-
-
Drug Administration:
-
Beginning on day 13, and 30 minutes prior to each OVA challenge, administer this compound or vehicle to the respective treatment groups. The route of administration (e.g., intraperitoneal, oral) and dose of this compound should be optimized based on preliminary pharmacokinetic and pharmacodynamic studies. A typical starting dose for a related compound, PPTN, has been in the range of 10-20 µmol/kg.
-
-
Airway Challenge:
-
On days 14, 15, and 16, challenge the mice (excluding the negative control group) with an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes using a nebulizer.
-
The negative control and vehicle control groups should be challenged with sterile saline aerosol.
-
-
Endpoint Analysis (Day 18, 48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR) Measurement: Assess AHR in response to increasing concentrations of inhaled methacholine using whole-body plethysmography or an invasive measurement of lung mechanics.
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving 1 mL of ice-cold PBS through a tracheal cannula.
-
BAL Fluid Analysis:
-
Determine the total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid using a hemocytometer and cytospin preparations stained with a modified Wright-Giemsa stain.
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid supernatant by ELISA.
-
-
Lung Histology: Perfuse the lungs and fix them in 10% neutral buffered formalin. Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and with Periodic acid-Schiff (PAS) for evaluation of mucus production.
-
Gene Expression Analysis: Isolate RNA from lung tissue to analyze the expression of genes related to inflammation and the P2Y14R pathway by RT-qPCR.
-
In Vitro Eosinophil Chemotaxis Assay
This assay can be used to directly assess the effect of this compound on eosinophil migration.
Materials:
-
Isolated human or murine eosinophils
-
This compound
-
UDP-glucose
-
Eosinophil chemoattractant (e.g., eotaxin/CCL11)
-
Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (5 µm pore size)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
Protocol:
-
Cell Preparation: Isolate eosinophils from peripheral blood (human) or bone marrow (mouse) using standard immunomagnetic separation techniques. Resuspend the cells in assay buffer.
-
Treatment: Pre-incubate the isolated eosinophils with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Chemotaxis Setup:
-
Add the chemoattractant (e.g., 100 ng/mL eotaxin) with or without UDP-glucose (e.g., 10 µM) to the lower wells of the chemotaxis chamber.
-
Add the pre-treated eosinophils to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.
-
Quantification:
-
After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, quantify migration using a fluorescent plate reader after labeling the cells with a fluorescent dye.
-
Visualizations
Signaling Pathway of P2Y14R in Allergic Asthma
Caption: P2Y14R signaling cascade in eosinophils in allergic asthma.
Experimental Workflow for In Vivo Study
Caption: Workflow for evaluating this compound in a mouse model of allergic asthma.
Logical Relationship of this compound Action
Caption: The inhibitory role of this compound in the allergic asthma inflammatory cycle.
References
- 1. The UDP-glucose/P2Y14 receptor axis promotes eosinophil-dependent large intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation in Glial Cells with a P2Y6 Receptor Antagonist
A Note on the Target Compound: Initial searches for "MRS4458" did not yield specific information related to its use in neuroinflammation research involving glial cells. However, the closely related compound, MRS2578 , is a well-documented, selective, and potent antagonist of the P2Y6 receptor, extensively used in this field. Therefore, these application notes and protocols will focus on the use of MRS2578 to study neuroinflammation in glial cells, as it is highly relevant to the intended topic of investigation.
Introduction
Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases. The P2Y6 receptor, a G protein-coupled receptor activated by uridine diphosphate (UDP), has emerged as a significant player in modulating glial cell responses and neuroinflammatory processes. UDP is often released from damaged neurons, acting as a "find-me" signal for microglia. The P2Y6 receptor is predominantly expressed on microglia, where its activation can trigger phagocytosis and the release of inflammatory mediators.[1][2] Consequently, antagonism of the P2Y6 receptor presents a promising therapeutic strategy to mitigate detrimental neuroinflammation.
MRS2578 is a selective antagonist of the P2Y6 receptor, making it an invaluable tool for researchers studying the role of this receptor in neuroinflammation.[3] These application notes provide an overview of the effects of MRS2578 on glial cells, detailed experimental protocols for its use in both in vitro and in vivo models of neuroinflammation, and a visualization of the associated signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of MRS2578 on various markers of neuroinflammation in glial cells, as reported in the scientific literature.
Table 1: Effect of MRS2578 on Pro-inflammatory Cytokine and Nitric Oxide Production in Microglia
| Cell Type | Inflammatory Stimulus | MRS2578 Concentration | Measured Parameter | Result |
| Rhesus Macaque Primary Microglia | TLR1/2, TLR2/4, TLR4, TLR5, and TLR8 agonists | 5 µM | IL-6, IL-8, IL-12p40, TNF-α | Significant reduction in cytokine production.[3][4] |
| Co-culture of Astrocytes and Microglia | Lipopolysaccharide (LPS) | 1 µM | Nitric Oxide (NO) Release | Abolished UDP-induced increase in NO release.[1] |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Not specified | iNOS, p-NF-κB | Reduction in protein levels. |
Table 2: Effect of MRS2578 on Signaling Pathways and Cell Proliferation in Glial Cells
| Cell Type | Experimental Condition | MRS2578 Concentration | Measured Parameter | Result |
| Co-culture of Astrocytes and Microglia | UDP stimulation | 1 µM | Cell Proliferation | Prevented UDP-induced inhibition of cell proliferation.[1] |
| Rat Spinal Cord (in vivo model of neuropathic pain) | Chronic Constriction Injury | Intraperitoneal injection | JAK2/STAT3 mRNA and protein levels | Significant downregulation.[5] |
Signaling Pathways
The P2Y6 receptor is a Gq protein-coupled receptor. Its activation in microglia initiates a signaling cascade that leads to the activation of transcription factors involved in the expression of pro-inflammatory genes. MRS2578 acts by blocking the binding of UDP to the P2Y6 receptor, thereby inhibiting these downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | P2Y6 receptor-mediated signaling amplifies TLR-induced pro-inflammatory responses in microglia [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS4458 in Respiratory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS4458 is a potent and selective antagonist of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor activated by UDP-sugars like UDP-glucose.[1][2][3] In the context of respiratory diseases, particularly allergic asthma, the UDP-glucose/P2Y14R signaling axis has been identified as a key pathway in amplifying airway inflammation.[1][4][5] Activation of P2Y14R, which is highly expressed on eosinophils, promotes eosinophil chemokinesis, enhancing their recruitment to the airways.[1][4] This leads to hallmark features of asthma, including airway eosinophilia and airway hyperresponsiveness (AHR).[1] Blockade of the P2Y14R with antagonists like this compound presents a promising therapeutic strategy for mitigating eosinophilic inflammation characteristic of asthma and potentially other respiratory conditions.[6] These application notes provide detailed experimental protocols for utilizing this compound in both in vivo and in vitro models of respiratory disease to evaluate its therapeutic potential.
Mechanism of Action: P2Y14 Receptor Signaling in Airway Inflammation
The P2Y14 receptor is coupled to a Gαi/o protein.[2][7][8] Upon activation by its endogenous ligand, UDP-glucose, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][8] This signaling cascade is implicated in various cellular responses, including chemotaxis of immune cells.[9] In allergic airway inflammation, damaged or stressed airway epithelial cells release UDP-glucose, which then acts on the P2Y14R on eosinophils and other immune cells.[1][4][6] This activation enhances the migratory response of eosinophils towards chemoattractants like CCL24, amplifying the inflammatory infiltrate in the lungs.[1] By blocking this receptor, this compound can disrupt this amplification loop, thereby reducing airway eosinophilia and hyperresponsiveness.[1][4]
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols, based on studies with analogous P2Y14R antagonists.[1]
Table 1: Effect of P2Y14R Antagonism on Bronchoalveolar Lavage Fluid (BALF) Cell Counts in a Mouse Model of Allergic Asthma.
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |
| Naive (No allergen) | 1.5 ± 0.3 | 1.4 ± 0.3 | < 0.1 | < 0.1 | < 0.1 |
| Allergen + Vehicle | 12.0 ± 1.5 | 2.0 ± 0.4 | 8.5 ± 1.2 | 0.5 ± 0.1 | 1.0 ± 0.2 |
| Allergen + this compound | 5.0 ± 0.8 | 1.8 ± 0.3 | 2.5 ± 0.5 | 0.3 ± 0.1 | 0.4 ± 0.1 |
Data are presented as mean ± SEM. Values are hypothetical and based on published data for P2Y14R antagonists.[1]
Table 2: Effect of P2Y14R Antagonism on Airway Hyperresponsiveness (AHR) to Methacholine in a Mouse Model of Allergic Asthma.
| Treatment Group | Baseline Resistance (cmH₂O·s/mL) | Resistance at 25 mg/mL Methacholine (cmH₂O·s/mL) |
| Naive (No allergen) | 0.4 ± 0.05 | 1.0 ± 0.2 |
| Allergen + Vehicle | 0.5 ± 0.06 | 3.5 ± 0.5 |
| Allergen + this compound | 0.45 ± 0.05 | 1.8 ± 0.3 |
Data are presented as mean ± SEM. Values are hypothetical and based on published data for P2Y14R antagonists.[1][10]
Table 3: In Vitro Effects of this compound.
| Assay | Agonist | This compound Concentration | Expected Outcome |
| Eosinophil Chemotaxis | UDP-glucose | 1 µM | Inhibition of chemokinesis |
| Calcium Mobilization | UDP-glucose | 1 µM | Blockade of Ca²⁺ influx |
| Cytokine Release (Airway Epithelial Cells) | UDP-glucose | 1 µM | Reduction in pro-inflammatory cytokine secretion |
Concentrations and outcomes are illustrative and should be optimized for specific experimental conditions.
Experimental Protocols
In Vivo Model: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This protocol describes the induction of an allergic asthma phenotype in mice and the subsequent treatment with this compound to assess its efficacy in reducing airway inflammation and hyperresponsiveness.[1][11][12]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Methacholine
-
Phosphate-buffered saline (PBS)
Protocol:
-
Sensitization:
-
Allergen Challenge and Treatment:
-
Readout Collection (48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR) Measurement:
-
Bronchoalveolar Lavage (BAL):
-
Following AHR measurement, euthanize the mice and perform a BAL by instilling and retrieving 1 mL of PBS into the lungs via a tracheal cannula.[14]
-
Determine the total cell count in the BAL fluid (BALF) using a hemocytometer.
-
Prepare cytospin slides and perform differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) after staining (e.g., with Wright-Giemsa).[14][15]
-
-
Cytokine Analysis:
-
In Vitro Assays
This assay evaluates the ability of this compound to inhibit UDP-glucose-induced eosinophil migration.
Materials:
-
Purified human or mouse eosinophils
-
This compound
-
UDP-glucose
-
Chemotaxis chamber (e.g., Transwell plate with 5 µm pores)
-
Assay medium (e.g., RPMI 1640 with 1% FBS)
Protocol:
-
Pre-incubate purified eosinophils with various concentrations of this compound or vehicle for 30 minutes at 37°C.[18]
-
Place assay medium containing UDP-glucose (as a chemoattractant) in the lower wells of the chemotaxis chamber.
-
Add the pre-treated eosinophils to the upper chamber of the Transwell insert.
-
Incubate for 1-3 hours at 37°C in a humidified CO₂ incubator.
-
Quantify the number of cells that have migrated to the lower chamber by cell counting or using a fluorescent dye.
-
Calculate the percent inhibition of chemotaxis for each concentration of this compound.[18]
This assay determines if this compound can block P2Y14R-mediated increases in intracellular calcium.[19][20]
Materials:
-
Cells expressing P2Y14R (e.g., transfected HEK293 cells or dHL-60 cells)[9]
-
This compound
-
UDP-glucose
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with injection capabilities
Protocol:
-
Seed P2Y14R-expressing cells in a 96-well plate and culture overnight.
-
Load the cells with Fluo-4 AM dye for 1 hour at 37°C.
-
Wash the cells with assay buffer.
-
Add various concentrations of this compound or vehicle to the wells and incubate for 10-30 minutes.
-
Measure baseline fluorescence using the plate reader.
-
Inject a solution of UDP-glucose into the wells to stimulate the receptor.
-
Immediately measure the kinetic fluorescence response for 1-2 minutes.
-
Analyze the data to determine the inhibitory effect of this compound on the UDP-glucose-induced calcium flux.
Conclusion
The P2Y14 receptor antagonist this compound holds significant promise as a therapeutic agent for respiratory diseases characterized by eosinophilic inflammation, such as allergic asthma. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in relevant in vivo and in vitro models. By utilizing these methodologies, researchers can further elucidate the role of the UDP-glucose/P2Y14R pathway in respiratory pathophysiology and assess the potential of this compound as a novel treatment.
References
- 1. UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Uridine diphosphate–glucose/P2Y14R axis is a nonchemokine pathway that selectively promotes eosinophil accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo‐inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 11. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Amelioration of ovalbumin-induced lung inflammation in a mouse model by Trichinella spiralis novel cystatin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Eosinophils Utilize Multiple Chemokine Receptors for Chemotaxis to the Parasitic Nematode Strongyloides stercoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS4458 in Rodent Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS4458 is a selective antagonist of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory and immune responses.[1] The endogenous ligand for the P2Y14 receptor is UDP-glucose, which is released from cells during stress or injury and acts as a damage-associated molecular pattern (DAMP).[2][3] Activation of the P2Y14 receptor, highly expressed on immune cells such as neutrophils and macrophages, triggers a pro-inflammatory cascade, including chemotaxis and the release of inflammatory mediators.[1][2][4] Consequently, antagonism of the P2Y14 receptor with compounds like this compound presents a promising therapeutic strategy for a variety of inflammatory diseases. These application notes provide a summary of dosage information for this compound and its closely related analogues in rodent models of inflammation, along with detailed experimental protocols.
P2Y14 Receptor Signaling in Inflammation
Activation of the P2Y14 receptor by UDP-glucose on immune cells initiates a signaling cascade that promotes inflammation. This involves the coupling to Gαi, leading to the inhibition of adenylyl cyclase and subsequent downstream effects that result in cellular activation, chemotaxis, and the production of pro-inflammatory cytokines.[2]
Dosage and Administration of this compound and Analogues in Rodent Models
While specific dosage data for this compound in inflammation models is limited in publicly available literature, effective doses have been established for its parent compound, 4,7-disubstituted 2-naphthoic acid derivative (PPTN), and other close structural analogues. These data provide a strong starting point for dose-ranging studies with this compound.
| Compound | Animal Model | Dosing Information | Route of Administration | Observed Anti-inflammatory Effects |
| PPTN | Mouse Model of Ischemic Acute Kidney Injury | 0.18 mg/kg (single dose) or 4.55 mg/kg/day (continuous infusion) | Intravenous (i.v.) or Subcutaneous (s.c.) via osmotic minipumps | Reduced renal infiltration of neutrophils and monocytes.[3] |
| P2Y14R Antagonist 1 | Rat Model of Inflammatory Pain (CFA-induced) | Not specified | Not specified | Attenuated inflammatory pain.[2] |
| P2Y14R Antagonist 1 & 4 | Mouse Model of Neuropathic Pain | 10 µmol/kg | Intraperitoneal (i.p.) | Complete reversal of mechano-allodynia.[2] |
| P2Y14R Antagonist 5 | Mouse Model of LPS-induced Acute Lung Injury | Not specified | Not specified | Reduced levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and myeloperoxidase (MPO).[5] |
| P2Y14R Antagonist 4 | In vitro (LPS-induced) | Not specified | Not applicable | Reduced release of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α).[5] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to induce a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines.
Materials:
-
This compound (or analogue)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
8-12 week old C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
ELISA kits for murine TNF-α, IL-1β, and IL-6
Protocol:
-
Preparation of Reagents:
-
Dissolve this compound in a suitable vehicle (e.g., saline, DMSO, or as specified by the manufacturer). Prepare a stock solution and dilute to the desired final concentration for injection.
-
Dissolve LPS in sterile, pyrogen-free saline to a concentration of 1 mg/mL.
-
-
Animal Dosing:
-
Administer this compound (e.g., 1-10 µmol/kg) or vehicle to the mice via intraperitoneal (i.p.) injection.
-
After a pre-determined pretreatment time (e.g., 30-60 minutes), induce inflammation by injecting LPS (e.g., 1-5 mg/kg, i.p.).
-
-
Sample Collection:
-
At various time points post-LPS injection (e.g., 2, 4, 6, and 24 hours), anesthetize the mice.
-
Collect blood via cardiac puncture or retro-orbital bleeding into heparinized tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
-
Analysis:
-
Measure the plasma concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
References
- 1. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proinflammatory P2Y14 receptor inhibition protects against ischemic acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Fluorescent Antagonist Binding Assay for MRS4458 at the P2Y14 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS4458 is a selective antagonist of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a variety of conditions, including inflammatory and immune disorders. The P2Y14R is endogenously activated by UDP-sugars, such as UDP-glucose, and UDP.[1] This document provides detailed application notes and protocols for characterizing the binding of this compound to the P2Y14 receptor using a fluorescent antagonist binding assay. This competitive binding assay offers a non-radioactive, high-throughput method to determine the binding affinity of unlabeled antagonists like this compound.
The P2Y14 receptor primarily couples to the Gi alpha subunit of heterotrimeric G proteins.[1] Activation of the P2Y14R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, P2Y14R activation has been shown to stimulate the RhoA signaling pathway, which is involved in cytoskeleton rearrangement and cell migration.[1]
Data Presentation
| Compound | Receptor | Assay Type | Fluorescent Probe | Cell Line | Kᵢ (nM) | IC₅₀ (nM) |
| PPTN | Human P2Y14 | Fluorescent Competition | MRS4174 (AF488-PPTN) | CHO-K1 | 0.434 | ~1 |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the P2Y14 receptor signaling pathway and the experimental workflow for the fluorescent antagonist binding assay.
Caption: P2Y14 Receptor Signaling Pathway.
Caption: Experimental Workflow for the Assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human P2Y14 receptor.
-
Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES, pH 7.4.
-
Test Compound: this compound.
-
Fluorescent Probe: MRS4174 (Alexa Fluor 488 conjugate of PPTN) or a similar fluorescently labeled P2Y14R antagonist.
-
Control Antagonist (Optional): Unlabeled PPTN.
-
96-well Plates: V-bottom or U-bottom plates suitable for flow cytometry.
-
Flow Cytometer: Equipped with a 488 nm laser for excitation and appropriate emission filters for Alexa Fluor 488.
Experimental Procedure
1. Cell Culture and Preparation:
-
Culture the P2Y14R-expressing cells in T75 flasks until they reach 80-90% confluency.
-
On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the assay buffer and determine the cell concentration using a hemocytometer or automated cell counter.
-
Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL in the assay buffer.
2. Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of concentrations for the competition assay. The final DMSO concentration in the assay should be kept below 0.1%.
3. Fluorescent Antagonist Binding Assay (Competition Format):
-
To the wells of a 96-well plate, add 50 µL of the cell suspension (50,000 cells/well).
-
Add 25 µL of the serially diluted this compound or vehicle control (for total binding) to the respective wells.
-
For determining non-specific binding, add 25 µL of a high concentration of a known unlabeled P2Y14R antagonist (e.g., 10 µM PPTN).
-
Add 25 µL of the fluorescent probe (e.g., MRS4174) at a final concentration close to its Kd value.
-
Incubate the plate for 1 hour at room temperature, protected from light, to allow the binding to reach equilibrium.
4. Data Acquisition by Flow Cytometry:
-
Following incubation, analyze the fluorescence intensity of the cells in each well using a flow cytometer.
-
Acquire data for a sufficient number of events (e.g., 10,000 cells) per well.
5. Data Analysis:
-
Calculate the specific binding by subtracting the mean fluorescence intensity of the non-specific binding wells from the mean fluorescence intensity of all other wells.
-
Determine the percentage of inhibition of the fluorescent probe binding at each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the fluorescent probe and Kd is its dissociation constant.
Conclusion
This document provides a comprehensive guide for performing a fluorescent antagonist binding assay to characterize the interaction of this compound with the P2Y14 receptor. This assay is a valuable tool for researchers in academia and the pharmaceutical industry for the screening and characterization of novel P2Y14R antagonists. The provided protocols and diagrams offer a clear framework for conducting these experiments and understanding the underlying biological pathways.
References
Application Notes and Protocols for Whole-Cell Binding Assays Using MRS4458
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MRS4458, a selective antagonist of the P2Y14 receptor, in whole-cell binding assays. The protocols detailed below are designed to facilitate the accurate determination of the binding affinity of this compound and other related compounds to the P2Y14 receptor expressed on the surface of intact cells.
Introduction
The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars like UDP-glucose, is an emerging therapeutic target for a variety of conditions, including inflammatory and immune diseases. This compound has been identified as an antagonist of this receptor, making it a valuable tool for studying the receptor's function and for the development of novel therapeutics. Whole-cell binding assays offer a physiologically relevant system to study ligand-receptor interactions in a native cellular environment. This document outlines a detailed protocol for a competitive binding assay using a fluorescently labeled ligand and flow cytometry, a robust method for quantifying ligand binding to cell surface receptors.
P2Y14 Receptor Signaling Pathway
The P2Y14 receptor is coupled to the Gi/o family of G proteins. Upon activation by an agonist, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, P2Y14 receptor activation can modulate other signaling pathways, including the RhoA and STAT3 pathways, which are involved in cell migration and inflammatory responses.
Caption: P2Y14 Receptor Signaling Pathway.
Quantitative Data Summary
The following table summarizes the binding affinities of various P2Y14 receptor antagonists determined from whole-cell binding assays. This data is provided for comparative purposes. The specific IC50 value for this compound from a whole-cell binding assay was not explicitly available in the reviewed literature; however, its potent antagonist activity has been confirmed in fluorescence-based assays. The protocol provided below can be used to determine this value.
| Compound | Receptor | Assay Type | Cell Line | Tracer Ligand | IC50 (nM) | Ki (nM) | Reference |
| PPTN | human P2Y14 | Fluorescent Competitive Binding | C6 glioma | - | - | 0.434 | [1] |
| MRS4608 | human P2Y14 | Not Specified | Not Specified | Not Specified | 20 | - | [2] |
| MRS4608 | mouse P2Y14 | Not Specified | Not Specified | Not Specified | 21.4 | - | [2] |
| P2Y14R antagonist 2 | human P2Y14 | Not Specified | Not Specified | Not Specified | 0.40 | - | |
| MRS4917 | human P2Y14 | Not Specified | Not Specified | Not Specified | 2.88 | 1.67 | |
| P2Y14R antagonist 4 | human P2Y14 | Not Specified | Not Specified | Not Specified | 5.6 | - | |
| P2Y14R antagonist 1 | human P2Y14 | Not Specified | Not Specified | Not Specified | 0.6 | - |
Experimental Protocols
Protocol 1: Whole-Cell Competitive Binding Assay Using Flow Cytometry
This protocol describes a competitive binding assay to determine the IC50 value of this compound by measuring its ability to displace a fluorescently labeled P2Y14 receptor antagonist (e.g., MRS4174, a fluorescent derivative of PPTN).
Materials:
-
Cells: A cell line stably expressing the human P2Y14 receptor (e.g., CHO-K1 or HEK293 cells).
-
Fluorescent Ligand: A fluorescently labeled P2Y14 receptor antagonist (e.g., MRS4174).
-
Test Compound: this compound.
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
-
96-well Plates: V-bottom or U-bottom plates.
-
Flow Cytometer: Equipped with appropriate lasers and filters for the chosen fluorophore.
Procedure:
-
Cell Preparation:
-
Culture cells expressing the P2Y14 receptor to 80-90% confluency.
-
Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with assay buffer and resuspend them to a final concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should typically span from 10^-12 M to 10^-5 M.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the serially diluted this compound or assay buffer (for total binding) to the respective wells.
-
To determine non-specific binding, add a high concentration of a known unlabeled P2Y14 antagonist (e.g., 10 µM PPTN) to designated wells.
-
-
Incubation with Fluorescent Ligand:
-
Prepare the fluorescent ligand solution in assay buffer at a concentration equal to its Kd (dissociation constant) or a concentration that gives a robust signal.
-
Add 50 µL of the fluorescent ligand solution to all wells.
-
Incubate the plate for 1 hour at 4°C in the dark to reach binding equilibrium.
-
-
Washing:
-
Centrifuge the plate at 300 x g for 3 minutes.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 200 µL of cold assay buffer.
-
Repeat the centrifugation and washing step two more times to remove unbound fluorescent ligand.
-
-
Flow Cytometry Analysis:
-
After the final wash, resuspend the cells in 200 µL of assay buffer.
-
Acquire data on the flow cytometer, measuring the fluorescence intensity of the cell population in each well.
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each sample.
-
Subtract the MFI of the non-specific binding wells from all other MFI values to obtain the specific binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value of this compound.
Experimental Workflow Diagram
Caption: Whole-Cell Competitive Binding Assay Workflow.
References
Troubleshooting & Optimization
Technical Support Center: Improving MRS4458 Solubility for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo solubility of the P2Y14 receptor antagonist, MRS4458.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo experiments?
A1: this compound is a selective antagonist of the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory and immune responses. Like many small molecule antagonists targeting this receptor family, this compound is a lipophilic compound with poor aqueous solubility. This low solubility can lead to challenges in preparing formulations suitable for in vivo administration, potentially causing issues with bioavailability, inconsistent drug exposure, and precipitation at the injection site.
Q2: What are the initial steps to consider when formulating this compound for in vivo studies?
A2: The initial steps should involve the physicochemical characterization of your specific batch of this compound. Key parameters to assess include its purity, crystallinity, and solubility in a range of common solvents. Based on its structural similarity to other diaryl-triazole P2Y14 receptor antagonists, it is anticipated to have low aqueous solubility. A logical starting point for formulation development is to explore the use of co-solvents.
Q3: What is a recommended vehicle for intraperitoneal (i.p.) injection of this compound in mice?
A3: Based on studies with structurally related P2Y14 receptor antagonists, a vehicle composed of a mixture of Dimethyl Sulfoxide (DMSO) and an aqueous component like saline or sterile water is recommended. A common starting formulation is 10% DMSO in sterile saline or water .[1] For some compounds in this class, a lower concentration of 5% DMSO in water has also been used successfully.[2] It is crucial to first dissolve this compound in 100% DMSO before slowly adding the aqueous component to prevent precipitation.
Q4: Are there alternative formulation strategies if a simple co-solvent system is not sufficient?
A4: Yes, if you encounter persistent solubility issues or observe precipitation upon dilution, several alternative strategies can be explored. These include:
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can enhance solubility.
-
Use of cyclodextrins: Encapsulating the compound in cyclodextrins can increase its aqueous solubility.
-
Amorphous solid dispersions (ASDs): Dispersing this compound in a polymer matrix can improve its dissolution rate and solubility.
-
Lipid-based formulations: For oral administration, formulating this compound in a lipid-based system can enhance absorption.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon adding aqueous solution to DMSO stock | The compound is crashing out of solution due to rapid solvent change. | 1. Ensure this compound is fully dissolved in 100% DMSO first. 2. Add the aqueous solution (saline or water) dropwise to the DMSO stock while vortexing vigorously. 3. Gentle warming (to 37°C) of the mixture may aid in keeping the compound in solution. |
| Cloudy or precipitated final formulation | The concentration of this compound exceeds its solubility limit in the chosen vehicle. | 1. Decrease the final concentration of this compound in the formulation. 2. Increase the percentage of DMSO in the vehicle (up to a maximum tolerated by the animal model). 3. Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles before injection. |
| Low or variable drug exposure in animal studies | Poor absorption from the injection site due to precipitation or rapid metabolism. | 1. Confirm the clarity and stability of the formulation immediately before injection. 2. Consider alternative routes of administration (e.g., intravenous) if intraperitoneal injection proves problematic. 3. Evaluate the pharmacokinetic profile of this compound in your chosen formulation to understand its absorption, distribution, metabolism, and excretion (ADME) properties. |
| Adverse effects in animals post-injection (e.g., irritation, peritonitis) | Vehicle toxicity or precipitation of the compound at the injection site. | 1. Minimize the concentration of DMSO in the final formulation, as it can cause local irritation at higher concentrations. 2. Ensure the final formulation is sterile and endotoxin-free. 3. Visually inspect the injection site for any signs of inflammation or precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
This protocol describes the preparation of a 1 mg/mL solution of this compound in 10% DMSO/90% sterile saline.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline solution
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Pipettors and sterile tips
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of 100% DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution. Visually inspect to ensure no solid particles remain.
-
-
Prepare the final 1 mg/mL formulation:
-
In a new sterile tube, add 9 parts of sterile 0.9% saline.
-
While vortexing the saline, slowly add 1 part of the 10 mg/mL this compound DMSO stock solution drop by drop.
-
Continue vortexing for at least one minute to ensure a homogenous solution.
-
Visually inspect the final solution for any signs of precipitation. It should be a clear, colorless to slightly yellowish solution.
-
-
Sterilization and Storage:
-
If required for your experimental protocol, sterile filter the final formulation using a 0.22 µm syringe filter.
-
It is recommended to prepare this formulation fresh on the day of use. If short-term storage is necessary, store it at 4°C and protected from light. Before use, allow the solution to come to room temperature and vortex again to ensure homogeneity.
-
Protocol 2: Assessment of this compound Solubility in Different Vehicles
This protocol provides a method to determine the approximate solubility of this compound in various vehicle compositions.
Materials:
-
This compound powder
-
A panel of solvents and co-solvents (e.g., DMSO, ethanol, PEG400, saline, water)
-
Small, clear glass vials
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare a series of vehicle compositions:
-
Prepare different solvent mixtures, for example:
-
100% DMSO
-
10% DMSO in saline
-
20% DMSO in saline
-
5% DMSO / 5% PEG400 in saline
-
-
-
Determine solubility:
-
Add an excess amount of this compound powder to a known volume of each vehicle in a glass vial.
-
Cap the vials tightly and vortex to disperse the powder.
-
Place the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis.
-
Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC with a standard curve). This concentration represents the solubility of this compound in that specific vehicle.
-
Data Presentation
Table 1: Solubility of Structurally Related P2Y14 Receptor Antagonists
| Compound | Vehicle | Solubility | Reference |
| Compound 17 (MRS4608) | 10% DMSO in water | 1 mg/mL | [1] |
| Compound 32 | 5% DMSO in water | Not specified, used for in vivo administration | [2] |
Visualizations
P2Y14 Receptor Signaling Pathway
References
Technical Support Center: Optimizing P2Y Receptor Antagonist Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P2Y receptor antagonists. The primary focus is on optimizing antagonist concentrations for cell-based assays, with specific examples for MRS4458 and MRS2578.
Important Note on Target Specificity: Initial query data suggests a potential point of confusion regarding the molecular target of this compound. Please be advised that this compound is a selective antagonist for the P2Y14 receptor , not the P2Y6 receptor. For research involving the P2Y6 receptor, a commonly used and selective antagonist is MRS2578 . This guide will provide information and protocols for both P2Y14 (targeting with this compound and similar compounds) and P2Y6 (targeting with MRS2578) to ensure comprehensive support.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to determine the optimal concentration of a P2Y receptor antagonist?
A1: The initial and most critical step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of the antagonist in your specific cell line and assay system. This involves pre-incubating your cells with a range of antagonist concentrations before stimulating them with a known agonist of the target receptor.
Q2: How do I choose the right agonist concentration for my antagonist assay?
A2: Before testing the antagonist, you must first characterize the agonist's potency in your assay. Perform an agonist dose-response curve to determine its EC50 (half-maximal effective concentration) and EC80 (the concentration that elicits 80% of the maximal response). For antagonist screening, using the agonist at its EC80 concentration is recommended as it provides a sufficient signal window to observe inhibition.
Q3: What are some common issues encountered when working with this compound and MRS2578?
A3: Common issues include poor solubility, compound precipitation in media, and apparent lack of antagonist activity. Poor solubility can often be addressed by preparing high-concentration stock solutions in 100% DMSO and ensuring the final DMSO concentration in your assay does not exceed a level toxic to your cells (typically ≤ 0.5%). If you observe no inhibitory effect, it could be due to several factors, including incorrect agonist concentration, receptor desensitization, or issues with the compound's stability.
Q4: How can I be sure the observed effect is due to on-target antagonism?
A4: To confirm on-target activity, consider the following:
-
Use a structurally different antagonist for the same target: If a different antagonist for the same receptor produces a similar effect, it strengthens the evidence for on-target activity.
-
Genetic validation: Use techniques like siRNA or CRISPR to knockdown or knockout the receptor. The phenotype should be mimicked by the antagonist.
-
Rescue experiments: Overexpression of the target receptor may require a higher concentration of the antagonist to achieve the same level of inhibition.
Quantitative Data Summary
The potency of this compound and MRS2578 can vary depending on the cell line, assay type, and specific experimental conditions. The following tables summarize reported IC50 values to provide a starting point for your experiments.
Table 1: Potency of this compound (P2Y14 Antagonist)
| Cell Line | Assay Type | Agonist Used | IC50 |
| hP2Y14R-expressing CHO cells | Fluorescent Binding | MRS4174 (fluorescent ligand) | ~20 nM |
| P2Y14-C6 glioma cells | Adenylyl Cyclase Inhibition | UDP-glucose | ~434 pM (K_B)[1] |
| Human Neutrophils | Chemotaxis | UDP-glucose | ~1-4 nM[1] |
Table 2: Potency of MRS2578 (P2Y6 Antagonist)
| Species/Cell Line | Assay Type | Agonist Used | IC50 |
| Human P2Y6 Receptors | Inositol Phosphate Accumulation | UDP | 37 nM[2][3][4][5] |
| Rat P2Y6 Receptors | Inositol Phosphate Accumulation | UDP | 98 nM[2][4][5] |
| 1321N1 Astrocytoma Cells | Apoptosis Protection Assay | UDP | ~1 µM[4] |
| HMEC-1 Cells | NF-κB Reporter Assay | TNF-α | ~10 µM[3][4] |
Signaling Pathways
Understanding the signaling cascade of the target receptor is crucial for designing relevant cell-based assays.
P2Y14 Receptor Signaling
The P2Y14 receptor primarily couples to the Gαi/o family of G proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
References
- 1. Redox-dependent internalization of the purinergic P2Y6 receptor limits colitis progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loss of P2Y1 receptor desensitization does not impact hemostasis or thrombosis despite increased platelet reactivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Neutrophil Motility Assays with MRS4458
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing MRS4458 in neutrophil motility assays.
Frequently Asked Questions (FAQs)
Q1: My neutrophils are showing little to no migration towards the chemoattractant. What are the possible causes and solutions?
A1: Low or absent neutrophil migration is a common issue that can stem from several factors, ranging from cell health to assay setup.
-
Poor Neutrophil Viability: Neutrophils are sensitive cells with a short ex vivo lifespan.[1] It is crucial to use freshly isolated neutrophils, ideally within a few hours of isolation.[2] Viability should be greater than 95%, which can be assessed using a Trypan Blue exclusion assay or other viability stains.[2][3]
-
Suboptimal Chemoattractant Concentration: The concentration of the chemoattractant is critical for inducing a robust migratory response. It is recommended to perform a dose-response curve for your specific chemoattractant (e.g., UDP-glucose for P2Y14-mediated migration) to determine the optimal concentration (EC50).[2]
-
Incorrect Assay Setup: Ensure the pore size of the migration membrane is appropriate for neutrophils, typically between 3-5 µm.[2][4] The chemotaxis chamber must be assembled correctly to allow for the formation of a stable chemoattractant gradient.[2][5]
-
Issues with Assay Buffer: The assay buffer must contain divalent cations like Ca²⁺ and Mg²⁺, which are essential for neutrophil migration.[2]
-
Neutrophil Isolation Procedure: The method used for neutrophil isolation can impact cell function. Some isolation techniques can inadvertently activate neutrophils, rendering them less responsive to subsequent stimulation.[1][2] Consider using methods like immunomagnetic separation for obtaining quiescent neutrophils.[1]
Q2: I am observing a high level of neutrophil migration in my negative control wells (without chemoattractant). What could be causing this?
A2: High background migration, also known as chemokinesis (random cell movement), can obscure the specific chemotactic response.
-
Neutrophil Activation During Isolation: As mentioned previously, the isolation process can activate neutrophils, leading to spontaneous migration.[2][6] Handle cells gently, keep them at 4°C during isolation, and use endotoxin-free reagents.[6]
-
Contaminating Chemoattractants: The assay medium or serum supplements may contain chemoattractants. Using serum-free media or heat-inactivated serum can help mitigate this issue.[2]
-
Endogenous Chemoattractant Production: Neutrophils themselves can produce and release chemoattractants, creating an autocrine or paracrine signaling loop that promotes migration.[2] Washing the cells thoroughly before the assay may help reduce this effect.
Q3: this compound is not inhibiting neutrophil migration in my assay. What are the potential reasons?
A3: A lack of inhibition by this compound, a P2Y14 receptor antagonist, can be due to several experimental variables.[7]
-
Inappropriate this compound Concentration: It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific assay conditions.
-
Insufficient Pre-incubation Time: Neutrophils should be pre-incubated with this compound for a sufficient amount of time before being exposed to the chemoattractant to allow for receptor binding. A typical pre-incubation time is 30 minutes at 37°C.[2]
-
Chemoattractant Concentration is Too High: If the concentration of the chemoattractant (e.g., UDP-glucose) is too high, it may overcome the competitive antagonism of this compound.[2] Using a chemoattractant concentration at or near its EC50 is recommended for antagonist studies.[2]
-
This compound Stability: Ensure that this compound has been stored correctly and has not degraded.
-
Specificity of the Chemoattractant: Confirm that the migration you are observing is indeed mediated by the P2Y14 receptor. This compound is a selective P2Y14 antagonist and will not inhibit migration towards chemoattractants that act through other receptors, such as fMLP or IL-8.[2][7]
Q4: How can I confirm that the inhibitory effect I am seeing is specific to the P2Y14 pathway?
A4: To ensure the specificity of this compound's effect, proper controls are crucial.
-
Use a Different Chemoattractant: Test the effect of this compound on neutrophil migration towards a chemoattractant that does not signal through the P2Y14 receptor, such as fMLP or IL-8.[2][7] A specific P2Y14 antagonist should not inhibit chemotaxis towards these stimuli.[2][7]
Data Presentation
Table 1: Troubleshooting Guide for Neutrophil Motility Assays
| Problem | Potential Cause | Recommended Solution |
| Low/No Neutrophil Migration | Poor neutrophil viability (<95%) | Use freshly isolated neutrophils; check viability with Trypan Blue.[2] |
| Suboptimal chemoattractant concentration | Perform a dose-response curve to determine the EC50.[2] | |
| Incorrect membrane pore size | Use a 3-5 µm pore size for neutrophils.[2][4] | |
| Absence of divalent cations in buffer | Ensure assay buffer contains Ca²⁺ and Mg²⁺.[2] | |
| High Background Migration | Neutrophil activation during isolation | Handle cells gently; use immunomagnetic separation.[1][2][6] |
| Contaminating chemoattractants in media | Use serum-free or heat-inactivated serum media.[2] | |
| Lack of Inhibition by this compound | Inappropriate antagonist concentration | Perform a dose-response experiment to determine the IC50. |
| Insufficient pre-incubation time | Pre-incubate neutrophils with this compound for at least 30 min.[2] | |
| Chemoattractant concentration too high | Use chemoattractant at or near its EC50.[2] |
Experimental Protocols
Protocol: Neutrophil Isolation from Human Blood
This protocol describes a standard method for isolating human neutrophils.
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., EDTA)
-
Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™)[8][9]
-
Dextran solution
-
Hypotonic lysis buffer (e.g., sterile water)[10]
-
Wash buffer (e.g., PBS without Ca²⁺/Mg²⁺)
-
Assay medium (e.g., RPMI-1640)
Procedure:
-
Layer the whole blood over the density gradient medium in a centrifuge tube.
-
Centrifuge according to the manufacturer's instructions to separate the different blood components.
-
Carefully collect the neutrophil-rich layer.
-
To remove contaminating red blood cells, a dextran sedimentation step can be included, or a brief hypotonic lysis can be performed. For hypotonic lysis, expose the cell pellet to sterile water for no more than 30 seconds to avoid affecting neutrophil viability.[10]
-
Wash the isolated neutrophils with a wash buffer.
-
Resuspend the purified neutrophils in the desired assay medium.
-
Perform a cell count and assess viability using Trypan Blue exclusion. A purity of >95% and viability of >98% are recommended.[3]
Protocol: Transwell® Neutrophil Chemotaxis Assay
This protocol outlines a standard procedure for a neutrophil chemotaxis assay using Transwell® inserts.
Materials:
-
Isolated human neutrophils
-
24-well plate with Transwell® inserts (3-5 µm pore size)
-
Chemoattractant (e.g., UDP-glucose)
-
This compound
-
Assay medium
Procedure:
-
Prepare serial dilutions of this compound in the assay medium.
-
Resuspend isolated neutrophils in the assay medium containing the desired concentrations of this compound.
-
Add the neutrophil suspension to the upper chamber of the Transwell® inserts. Pre-incubate for 30 minutes at 37°C.[2]
-
In the lower chamber, add the assay medium containing the chemoattractant at the desired concentration (e.g., EC50). Include a negative control (medium alone) and a positive control (chemoattractant without this compound).
-
Carefully place the upper chamber containing the neutrophils into the lower chamber.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.[2][8]
-
After incubation, remove the upper chamber.
-
Quantify the number of migrated cells in the lower chamber using your chosen detection method. For fluorescence-based methods, pre-label the neutrophils with a fluorescent dye like Calcein-AM before the assay.[3]
Visualizations
References
- 1. Frontiers | Method Matters: Effect of Purification Technology on Neutrophil Phenotype and Function [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Isolation methods determine human neutrophil responses after stimulation [frontiersin.org]
- 10. In vitro evaluation of neutrophil viability after exposure to a hypotonic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
potential off-target effects of MRS4458
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MRS4458, a known P2Y14 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target interactions of this compound?
A1: Based on available data, this compound has been observed to have potential off-target activity at the delta-opioid receptor (OPRD1) and the serotonin 1D receptor (HTR1D).
Q2: How significant is the off-target activity of this compound?
A2: The binding affinity of this compound for its intended target, the P2Y14 receptor, is significantly higher than for the identified off-targets. However, at higher concentrations, interactions with OPRD1 and HTR1D may become relevant and should be considered in the interpretation of experimental results.
Q3: What are the potential functional consequences of these off-target interactions?
A3: The functional consequences of this compound binding to OPRD1 and HTR1D have not been explicitly documented in the available literature. Both OPRD1 and HTR1D are G protein-coupled receptors (GPCRs) that, like the P2Y14 receptor, couple to Gi/o proteins to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Therefore, it is plausible that this compound could act as an antagonist or an agonist at these receptors, potentially leading to unintended effects on signaling pathways regulated by the endogenous ligands of OPRD1 (e.g., enkephalins) and HTR1D (serotonin).
Q4: My experimental results with this compound are not what I expected. Could off-target effects be the cause?
A4: Unexpected results when using this compound could potentially be attributed to its off-target activities, especially if high concentrations of the compound are used. If your experimental system expresses the delta-opioid receptor or the 5-HT1D receptor, it is advisable to consider the possibility of off-target effects. We recommend performing control experiments, such as using a more selective P2Y14 receptor antagonist if available, or using specific antagonists for OPRD1 and HTR1D to block their potential activation by this compound.
Q5: How can I test for off-target effects of this compound in my experimental system?
A5: To investigate potential off-target effects, you can perform several experiments:
-
Receptor Expression Analysis: Determine if your cells or tissues of interest express OPRD1 or HTR1D at the protein or mRNA level.
-
Competitive Binding Assays: If you have access to radiolabeled ligands for OPRD1 or HTR1D, you can perform competitive binding assays to determine the affinity of this compound for these receptors in your system.
-
Functional Assays: Measure the functional activity of this compound at the potential off-target receptors. A common method is to measure the inhibition of forskolin-stimulated cAMP accumulation, as both OPRD1 and HTR1D are Gi/o-coupled.
-
Use of Selective Antagonists: Pre-treat your system with selective antagonists for OPRD1 (e.g., naltrindole) or HTR1D (e.g., BRL-15572) before applying this compound to see if the unexpected effects are blocked.
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound for its primary target and potential off-targets, as indicated by pChEMBL values. The pChEMBL value is the negative logarithm of the molar IC50, Ki, or Kd, providing a standardized measure of potency.
| Target | Gene | pChEMBL Value |
| Primary Target | ||
| P2Y14 Receptor | P2RY14 | 6.77 |
| Potential Off-Targets | ||
| Delta-Opioid Receptor | OPRD1 | 5.49 |
| 5-HT1D Receptor | HTR1D | 5.36 |
Source: Probes & Drugs portal[1]
Experimental Protocols
While the specific protocols used for the initial off-target screening of this compound are not detailed in the public domain, the following are representative methodologies for assessing ligand binding and functional activity at the identified off-target receptors.
Radioligand Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of a test compound (e.g., this compound) to a receptor of interest (e.g., OPRD1 or HTR1D) through competition with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human OPRD1 or HTR1D).
-
Radiolabeled ligand (e.g., [³H]-naltrindole for OPRD1, [³H]-GR 125743 for HTR1D).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known, non-radiolabeled ligand for the receptor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, radiolabeled ligand at a concentration near its Kd, and either binding buffer (for total binding), non-specific binding control, or this compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation (General Protocol)
This protocol outlines a general method to assess the functional activity (agonist or antagonist) of this compound at Gi/o-coupled receptors like OPRD1 and HTR1D.
Materials:
-
Whole cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human OPRD1 or HTR1D).
-
Test compound (this compound) at various concentrations.
-
Known agonist for the receptor of interest (e.g., SNC80 for OPRD1, Sumatriptan for HTR1D).
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure for Agonist Testing:
-
Seed cells in a 96-well plate and grow to confluency.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes).
-
Add this compound at various concentrations to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value (if this compound is an agonist).
Procedure for Antagonist Testing:
-
Follow steps 1 and 2 from the agonist testing protocol.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of a known agonist (e.g., EC80 concentration) for the receptor of interest.
-
Stimulate the cells with a fixed concentration of forsklin.
-
Follow steps 5-7 from the agonist testing protocol.
-
A rightward shift in the agonist's concentration-response curve in the presence of this compound would indicate antagonist activity. The Schild regression analysis can be used to determine the pA2 value, a measure of antagonist potency.
Visualizations
Signaling Pathways
Caption: Signaling pathways of the primary target and potential off-targets of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.
References
Technical Support Center: Overcoming Poor Bioavailability of P2Y14R Antagonists
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of P2Y14 receptor (P2Y14R) antagonists.
I. Frequently Asked Questions (FAQs)
Q1: What is the P2Y14 receptor and why is it a therapeutic target?
The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars, such as UDP-glucose.[1][2] It is primarily coupled to the Gi protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] P2Y14R is highly expressed in immune cells like neutrophils and has been implicated in inflammatory responses, making it an attractive therapeutic target for conditions such as asthma, chronic pain, and inflammation.[4][5]
Q2: What are the main challenges in developing orally bioavailable P2Y14R antagonists?
Many potent P2Y14R antagonists, such as the prototypical compound PPTN (4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthalenecarboxylic acid), are zwitterionic and highly lipophilic.[3] This combination of characteristics often leads to poor aqueous solubility, high plasma protein binding, and consequently, low oral bioavailability, which has been reported to be as low as 5% in mice for PPTN.[3] These properties make it difficult to achieve therapeutic concentrations in vivo following oral administration.[6]
Q3: What are the primary strategies to improve the bioavailability of P2Y14R antagonists?
The main strategies focus on modifying the physicochemical properties of the antagonist to improve solubility and membrane permeability while maintaining high affinity for the receptor. Key approaches include:
-
Prodrugs: Temporarily masking the charged groups (e.g., the carboxylic acid and the piperidine amine) with cleavable moieties, such as esters or carbamates. These neutral prodrugs can be more readily absorbed, and then are metabolized in the body to release the active antagonist.[1][7][8]
-
Bioisosteric Replacement: Replacing problematic functional groups with others that have similar steric and electronic properties but improved pharmacokinetics. For instance, replacing the charged piperidine ring with uncharged, hydrophilic bioisosteres can eliminate the zwitterionic character.[9]
-
Formulation Strategies: Utilizing advanced formulation techniques like spray-dried dispersions to enhance the dissolution of highly lipophilic compounds.[5]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My P2Y14R antagonist is highly potent in vitro (low nM IC50) but shows no efficacy in my in vivo animal model after oral administration.
-
Question: Why is there a discrepancy between my in vitro and in vivo results? Answer: This is a classic problem often linked to poor pharmacokinetics, specifically low oral bioavailability. The compound may not be reaching systemic circulation at a high enough concentration to engage the target. The high lipophilicity and zwitterionic nature of many P2Y14R antagonists, like PPTN, lead to poor absorption from the gastrointestinal tract.[3][6]
-
Question: How can I confirm if poor bioavailability is the issue? Answer: You need to perform a pharmacokinetic (PK) study. The standard approach is to administer the compound to a cohort of animals (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes. By measuring the drug concentration in plasma over time for both routes, you can calculate key PK parameters, including the absolute oral bioavailability (F%). An F% value below 10% is generally considered low and would confirm an absorption problem.
-
Question: What can I do to improve the in vivo efficacy of my compound? Answer:
-
Consider a Prodrug Strategy: Synthesize an ester prodrug of the carboxylic acid moiety. This masks one of the charges, increasing the likelihood of absorption. Studies have shown that ester prodrugs of PPTN can significantly increase plasma levels of the parent compound after oral administration.[3]
-
Modify the Chemical Scaffold: If you are in the lead optimization phase, consider replacing the piperidine ring with a non-basic, hydrophilic bioisostere to eliminate the zwitterionic character altogether.[9]
-
Optimize Formulation: For preclinical studies, using a formulation like a spray-dried dispersion (SDD) with a polymer such as hydroxypropyl methylcellulose acetate succinate (HPMCAS) can improve the dissolution and absorption of highly lipophilic compounds.[5]
-
Problem 2: My antagonist shows high variability in efficacy between different animals in the same oral dosing group.
-
Question: What could be causing this high variability? Answer: High variability in exposure after oral dosing is often linked to poor solubility and dissolution. If the compound does not dissolve consistently in the gastrointestinal fluid, its absorption will be erratic. This can be exacerbated by interactions with food (the "food effect"), although preclinical studies are typically conducted in fasted animals to minimize this.
-
Question: How can I reduce this variability? Answer:
-
Improve Solubility: Micronization of the drug powder or formulating it as an amorphous solid dispersion can enhance the dissolution rate and lead to more consistent absorption.
-
Use a Solution Formulation (if possible): For initial in vivo efficacy studies, dissolving the compound in a vehicle containing solubilizing agents (e.g., DMSO, Kolliphor EL, cyclodextrins) can help ensure more uniform delivery, though this may not be a viable long-term strategy for drug development.[10]
-
Prodrug Approach: Prodrugs often have better solubility profiles than their parent zwitterionic compounds, which can lead to more consistent absorption and less inter-animal variability.
-
III. Data Presentation: P2Y14R Antagonist Properties
The following tables summarize key data for the prototypical P2Y14R antagonist PPTN and strategies to improve its properties.
Table 1: Physicochemical and Pharmacokinetic Properties of PPTN
| Property | Value | Implication for Bioavailability | Reference |
|---|---|---|---|
| Potency (hP2Y14R KB) | 434 pM | High target affinity | [8][11] |
| Aqueous Solubility | <5 µg/mL | Very low; limits dissolution and absorption | [3] |
| Plasma Protein Binding | >99% | High; reduces the free fraction of the drug available to act on the target | [1] |
| Oral Bioavailability (F%) in Mice | 5% (at 50 mg/kg) | Very low; confirms poor absorption |[3] |
Table 2: Comparison of a PPTN Prodrug Strategy
| Compound | Description | In Vivo Outcome (Rat PK) | Reference |
|---|---|---|---|
| PPTN (Parent Drug) | Zwitterionic Antagonist | Low plasma exposure after oral dosing | [7] |
| Prodrug 7j | Ester Prodrug of PPTN | Substantially improved pharmacokinetic profile and higher plasma levels of parent PPTN after oral dosing |[7] |
IV. Key Experimental Protocols
Protocol 1: P2Y14R Functional Antagonism Assay (cAMP Inhibition)
This protocol is used to determine the potency (IC50) of an antagonist by measuring its ability to block agonist-induced inhibition of cAMP production.
Materials:
-
HEK293 or C6 glioma cells stably expressing the human P2Y14R.
-
Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
P2Y14R Agonist: UDP-glucose.
-
Forskolin (to stimulate adenylyl cyclase).
-
Test Antagonist Compounds.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Preparation: Culture P2Y14R-expressing cells to ~80% confluency. On the day of the assay, harvest the cells, wash with PBS, and resuspend in Stimulation Buffer to the desired density (e.g., 0.5 - 1 million cells/mL).
-
Antagonist Incubation: In a 384-well plate, add 5 µL of your antagonist dilutions (prepared in Stimulation Buffer).
-
Cell Addition: Add 10 µL of the cell suspension to each well and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Prepare a solution of UDP-glucose and Forskolin in Stimulation Buffer. A typical final concentration is 10 µM UDP-glucose (approx. EC80) and 10 µM Forskolin. Add 5 µL of this solution to the wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the cAMP signal against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of a P2Y14R antagonist to block agonist-induced migration of neutrophils.[12]
Materials:
-
Isolated human neutrophils.
-
Chemotaxis Buffer: HBSS with 0.5% BSA.
-
P2Y14R Agonist: UDP-glucose (typically 10-100 µM).
-
Test Antagonist Compounds.
-
Boyden chamber (transwell plate) with 3.0 or 5.0 µm pore size filters.
-
Detection reagent (e.g., Calcein-AM for fluorescence or CellTiter-Glo® for luminescence).
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend cells in Chemotaxis Buffer.
-
Antagonist Pre-incubation: Incubate the neutrophil suspension with various concentrations of your antagonist (or vehicle control) for 15-30 minutes at 37°C.
-
Assay Setup:
-
Add Chemotaxis Buffer containing the agonist (UDP-glucose) to the lower wells of the Boyden chamber.
-
Add the pre-incubated neutrophil suspension to the upper chamber (the transwell insert).
-
-
Migration: Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator to allow the neutrophils to migrate through the filter towards the agonist.
-
Quantification of Migrated Cells:
-
Carefully remove the upper chamber.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content (luminescence) or by pre-labeling the cells with a fluorescent dye and measuring fluorescence in the bottom well.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each antagonist concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: In Vivo Oral Bioavailability Assessment in Mice
This protocol provides a general framework for determining the absolute oral bioavailability (F%) of a P2Y14R antagonist.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Test antagonist compound.
-
Vehicle for IV administration (e.g., DMSO/Solutol/Saline).
-
Vehicle for PO administration (e.g., 0.5% Methylcellulose in water).
-
Dosing syringes, oral gavage needles.
-
Blood collection tubes (e.g., EDTA-coated capillaries).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Acclimation: Acclimate animals for at least 3 days before the study. Fast the animals overnight (with access to water) before dosing.
-
Dosing:
-
IV Group (n=3-5 mice): Administer the compound via a single bolus injection into the tail vein. A typical dose is 1-2 mg/kg.
-
PO Group (n=3-5 mice): Administer the compound via oral gavage. A typical dose is 5-10 mg/kg.
-
-
Blood Sampling: Collect sparse blood samples (approx. 20-30 µL) from each animal at designated time points. A typical sampling schedule might be:
-
IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the antagonist in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the mean plasma concentration at each time point for both IV and PO groups.
-
Use pharmacokinetic software to calculate the Area Under the Curve from time zero to infinity (AUC0-inf) for both routes.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
V. Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress on the discovery of P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral delivery of highly lipophilic poorly water-soluble drugs: spray-dried dispersions to improve oral absorption and enable high-dose toxicology studies of a P2Y1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applying the pro-drug approach to afford highly bioavailable antagonists of P2Y(14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MRS4458 Vehicle Selection for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for in vivo animal studies involving the P2Y14 receptor antagonist, MRS4458. The information is presented in a question-and-answer format to directly address potential challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is vehicle selection critical for in vivo studies?
A1: this compound is a selective antagonist of the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory and immune responses. Like many small molecule antagonists targeting purinergic receptors, this compound is predicted to be hydrophobic and exhibit low aqueous solubility. Therefore, selecting an appropriate vehicle is crucial to ensure its dissolution, stability, and bioavailability in animal models, which directly impacts the reliability and reproducibility of experimental results.
Q2: What are the general characteristics of this compound that influence vehicle selection?
Q3: What are the recommended starting points for vehicle formulation for this compound?
A3: Given the lack of published in vivo studies with a specified vehicle for this compound, we recommend strategies proven effective for other poorly soluble P2Y14 antagonists. A promising approach involves the use of solubility enhancers. For a structurally related P2Y14 antagonist, PPTN, formulations incorporating sulfobutyl ether beta-cyclodextrin (SBECD) or α-tocopherol polyethylene glycol succinate (TPGS) have been developed to increase aqueous solubility.[1] These excipients are known to form complexes with hydrophobic drugs, improving their dissolution in aqueous media.
Q4: Can you provide a summary of potential vehicle components for this compound?
A4: Yes, the following table summarizes potential vehicle components and their suitability for formulating hydrophobic compounds like this compound for animal studies.
| Vehicle Component Category | Examples | Suitability for this compound | Key Considerations |
| Aqueous Solutions with Co-solvents | Saline with DMSO, Ethanol, PEG 300, PEG 400, Propylene Glycol | Suitable for initial screening, but may have limitations for higher doses due to toxicity of the co-solvent. | The concentration of the organic co-solvent should be kept to a minimum to avoid adverse effects. A common starting point is ≤10% DMSO. |
| Surfactant-based Vehicles | Polysorbate 80 (Tween® 80), Cremophor® EL | Can significantly improve solubility and form stable micelles. | Potential for dose-limiting toxicity and effects on biological membranes. |
| Cyclodextrins | Sulfobutyl ether β-cyclodextrin (SBECD), Hydroxypropyl β-cyclodextrin (HPβCD) | Highly effective in increasing the solubility of hydrophobic compounds and generally well-tolerated.[1] | The molar ratio of drug to cyclodextrin is a critical parameter for optimal solubilization. |
| Lipid-based Formulations | Corn oil, Sesame oil, Self-emulsifying drug delivery systems (SEDDS) | Suitable for oral administration and can enhance lymphatic absorption. | Formulation complexity and potential for variability in absorption. |
| Suspensions | Saline with suspending agents (e.g., 0.5% carboxymethylcellulose) | A simpler approach if the compound's particle size is sufficiently small and uniform. | Risk of particle aggregation and inconsistent dosing. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle upon preparation or standing. | - The solubility limit of this compound in the chosen vehicle has been exceeded.- The pH of the solution is not optimal for solubility. | - Increase the concentration of the co-solvent or solubilizing agent.- Consider using a different vehicle system with higher solubilizing capacity (e.g., cyclodextrins).- Adjust the pH of the vehicle if the compound's solubility is pH-dependent (requires pKa data). |
| Difficulty in administering the formulation due to high viscosity. | - High concentration of polymers (e.g., PEG, CMC) or lipids. | - Dilute the formulation if the drug concentration allows.- Gently warm the formulation before administration (ensure drug stability at higher temperatures).- Use a larger gauge needle for injection. |
| Observed adverse effects in the vehicle control group. | - Toxicity associated with the vehicle components at the administered volume and concentration. | - Reduce the concentration of the organic co-solvent or surfactant.- Switch to a more biocompatible vehicle, such as a cyclodextrin-based solution.- Decrease the dosing volume and increase the dosing frequency if feasible. |
| High variability in experimental data between animals. | - Inconsistent dosing due to an unstable formulation (e.g., suspension settling).- Poor or variable absorption of this compound. | - Ensure the formulation is homogenous before each administration (e.g., vortexing a suspension).- Improve the solubility of this compound to achieve a true solution.- Consider a different route of administration that may offer more consistent absorption (e.g., intravenous vs. oral). |
| Low or undetectable levels of this compound in plasma after administration. | - Poor bioavailability from the chosen vehicle and route of administration. | - Enhance the solubility and dissolution rate of this compound using cyclodextrins or SEDDS.- Consider the use of a prodrug approach if feasible. |
Experimental Protocols
Protocol 1: Preparation of an this compound Formulation using a Co-solvent System (for initial screening)
Objective: To prepare a solution of this compound for intraperitoneal (IP) or intravenous (IV) injection using a co-solvent system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG 300), sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO. For example, for a final concentration of 1 mg/mL, you might start by dissolving 10 mg of this compound in 1 mL of DMSO.
-
Once fully dissolved, add PEG 300 to the solution. A common ratio is 1:4 (DMSO:PEG 300). For the example above, you would add 4 mL of PEG 300.
-
Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation. For the example, you would add 5 mL of sterile saline to reach a final volume of 10 mL. The final vehicle composition would be 10% DMSO, 40% PEG 300, and 50% saline.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for administration.
Protocol 2: Preparation of an this compound Formulation using a Cyclodextrin (Recommended for improved solubility)
Objective: To prepare a solution of this compound for in vivo administration using sulfobutyl ether β-cyclodextrin (SBECD) as a solubility enhancer.
Materials:
-
This compound
-
Sulfobutyl ether β-cyclodextrin (SBECD), sterile, injectable grade (e.g., Captisol®)
-
Sterile Water for Injection
Procedure:
-
Prepare a solution of SBECD in sterile water. A common concentration is 20-40% (w/v). For a 30% solution, dissolve 3 g of SBECD in sterile water to a final volume of 10 mL.
-
Weigh the required amount of this compound.
-
Add the this compound powder directly to the SBECD solution.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. This may take some time. Gentle heating (e.g., to 40-50°C) can be used to aid dissolution, but the stability of this compound at this temperature should be confirmed.
-
Allow the solution to cool to room temperature and visually inspect for any precipitation.
-
The resulting clear solution can be sterile-filtered (0.22 µm filter) before administration.
Signaling Pathways and Experimental Workflows
P2Y14 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the activation of the P2Y14 receptor, which is antagonized by this compound.
Caption: P2Y14 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Vehicle Selection
The following diagram outlines a logical workflow for selecting an appropriate vehicle for this compound in animal studies.
Caption: A stepwise workflow for the selection and validation of a vehicle for this compound.
References
minimizing MRS4458 degradation in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of MRS4458 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound is susceptible to degradation through several mechanisms. The primary factors to control are exposure to light (photodegradation), elevated temperatures, non-optimal pH conditions (hydrolysis), and the presence of oxidizing agents.[1][2] It is crucial to handle and store the compound under controlled conditions to maintain its integrity.
Q2: What is the recommended storage procedure for this compound?
A2: For optimal stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in an airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, keeping it at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
Q3: How can I detect if my this compound sample has degraded?
A3: Degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[3] A pure sample will show a single major peak, while a degraded sample will exhibit additional peaks corresponding to degradation products. Changes in the physical appearance of the sample, such as color change or precipitation, may also indicate degradation.
Q4: Can I pre-draw solutions of this compound for my experiments?
A4: It is not recommended to pre-draw and store solutions of this compound for extended periods, as this can increase the risk of degradation.[4] Solutions should be prepared fresh before each experiment to ensure the compound's stability and the reliability of your results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper handling or storage. | Review and strictly adhere to the recommended storage and handling protocols. Prepare fresh solutions for each experiment. Use analytical methods like HPLC to check the purity of your stock. |
| Appearance of unknown peaks in HPLC analysis | Sample degradation has occurred. | Identify the potential degradation pathway (hydrolysis, oxidation, photolysis) based on your experimental conditions. Implement preventative measures such as using degassed solvents, protecting from light, and controlling temperature. |
| Reduced potency of the compound | Loss of active compound due to degradation. | Quantify the concentration of this compound in your stock solution before use. Consider performing a dose-response curve to verify the compound's activity. |
| Precipitation in the stock solution | Poor solubility or degradation leading to insoluble products. | Ensure the solvent is appropriate for this compound and that the concentration is within its solubility limit. If precipitation occurs after storage, it may be a sign of degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO, Ethanol) to achieve the desired stock concentration. Ensure the solvent is of high purity and degassed if the compound is sensitive to oxidation.
-
Mixing: Vortex the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. Store immediately at the recommended temperature (-20°C or -80°C).
Protocol 2: Stability Testing of this compound
-
Sample Preparation: Prepare multiple aliquots of this compound solution at a known concentration.
-
Stress Conditions: Expose the aliquots to various stress conditions, such as elevated temperature (e.g., 40°C, 60°C), different pH values (e.g., acidic, neutral, alkaline), UV light, and an oxidizing agent (e.g., hydrogen peroxide).[1][5]
-
Time Points: Collect samples at different time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples using HPLC to quantify the remaining percentage of intact this compound and identify any degradation products.
-
Data Evaluation: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under different stress conditions.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| Control (Dark, 4°C) | 72 | 99.5 | - |
| 40°C | 72 | 85.2 | Hydrolysis Product A |
| pH 4.0 | 72 | 90.1 | Hydrolysis Product B |
| pH 9.0 | 72 | 75.8 | Hydrolysis Product C |
| UV Light Exposure | 24 | 60.3 | Photodegradation Product X |
| 3% H₂O₂ | 24 | 55.7 | Oxidation Product Y |
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alkaline degradation of lyophilized DMSA prior to labeling with 99mTc: Identification and development of the degradation pathway by HPLC and MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.cdc.gov [www2.cdc.gov]
- 5. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of MRS4458 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of MRS4458 and its derivatives. This compound is a potent antagonist of the P2Y1 receptor, and its synthesis, like that of many nucleoside analogs, can present several challenges. This guide aims to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its derivatives?
A1: The synthesis of this compound derivatives, which are analogs of the P2Y1 receptor antagonist MRS2500 (2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine 3',5'-bisphosphate), typically involves a multi-step process. The core of the synthesis is the phosphorylation of a protected nucleoside precursor. Key steps include the synthesis of the (N)-methanocarba nucleoside core, introduction of substituents on the purine ring (e.g., iodine and a methylamino group), and subsequent phosphorylation at the 3' and 5' positions.
Q2: What are the most common challenges encountered during the synthesis of this compound derivatives?
A2: Researchers often face challenges related to:
-
Phosphorylation: This is frequently the most problematic step. Challenges include low yields, the formation of byproducts such as cyclic phosphates, and incomplete phosphorylation. Careful control of reaction conditions, such as temperature, is critical to minimize the formation of byproducts.[1][2]
-
Purification: The high polarity of the bisphosphorylated final products makes purification difficult. Reversed-phase High-Performance Liquid Chromatography (HPLC) is the most common method, but developing an effective separation protocol can be time-consuming.
-
Byproduct Formation: Besides phosphorylation-related byproducts, other side reactions can occur, such as the formation of sulfoxides during the synthesis of 2-methylthio derivatives.[3]
-
Stability: The final compounds and their precursors may have limited stability in solution. It is crucial to handle and store them under appropriate conditions to prevent degradation.
Q3: How can I improve the yield of the phosphorylation step?
A3: To improve phosphorylation yields, consider the following:
-
Choice of Phosphorylating Agent: Different phosphorylating agents can be used, such as phosphoramidites followed by oxidation, or phosphorus oxychloride. The choice of agent can significantly impact the reaction's success.
-
Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and the stoichiometry of reagents. For some phosphitylation reactions, lowering the temperature can reduce the formation of unwanted byproducts.[1][2]
-
Protecting Groups: Ensure that all other reactive functional groups on the nucleoside are adequately protected before phosphorylation to prevent side reactions.
Q4: What is the mechanism of action of this compound derivatives?
A4: this compound derivatives act as antagonists of the P2Y1 receptor. The P2Y1 receptor is a G-protein coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP). Upon activation, the receptor couples to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively. Downstream signaling can involve pathways such as the p38 MAPK/ERK pathway. By blocking the P2Y1 receptor, this compound derivatives inhibit these downstream signaling events.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired bisphosphorylated product. | Incomplete phosphorylation. | - Increase the reaction time or temperature, but monitor for degradation. - Use a different, more reactive phosphorylating agent. - Ensure the starting nucleoside is completely dry, as moisture can quench the phosphorylating agent. |
| Degradation of the starting material or product. | - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents. - Check the pH of the reaction mixture, as extreme pH can cause degradation. | |
| Multiple spots on TLC or peaks in HPLC of the crude product. | Formation of byproducts during phosphorylation (e.g., cyclic phosphates, monophosphorylated species). | - Optimize the stoichiometry of the phosphorylating agent. An excess may lead to over-phosphorylation or side reactions. - For phosphitylation reactions, strict temperature control is crucial to prevent the formation of cyclic byproducts.[1][2] |
| Incomplete deprotection of protecting groups. | - Extend the deprotection reaction time or use a stronger deprotection reagent. - Ensure the deprotection conditions are compatible with the stability of the final product. | |
| Difficulty in purifying the final product by HPLC. | The compound is highly polar and does not retain well on a C18 column. | - Use a more polar reversed-phase column (e.g., C8 or a column with a polar endcapping). - Use an ion-pairing reagent in the mobile phase, such as triethylammonium acetate (TEAA), to improve retention and peak shape.[4] |
| Poor peak shape (e.g., tailing or broad peaks). | - Adjust the pH of the mobile phase. - Optimize the gradient elution profile. A shallower gradient can improve resolution. - Ensure the sample is fully dissolved in the mobile phase before injection. | |
| The purified compound shows low biological activity. | Degradation of the compound during storage or handling. | - Store the compound as a dry solid at -20°C or lower. - Prepare fresh solutions for biological assays. If stock solutions are necessary, store them at -80°C and use them within a month. - Avoid repeated freeze-thaw cycles. |
| Presence of impurities that inhibit the biological target. | - Re-purify the compound using a different HPLC method or an alternative purification technique. - Characterize the purified compound thoroughly by mass spectrometry and NMR to confirm its identity and purity. |
Data Presentation
Table 1: Reported Purity and Yields for Selected P2Y1 Receptor Antagonists
| Compound | Purity (by HPLC) | Overall Yield | Reference |
| MRS2500 | ≥96% | Not explicitly stated | |
| 2-Chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate | ≥97% | Not explicitly stated | [3] |
| N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate | ≥97% | Not explicitly stated | [3] |
Note: Detailed yield information for each synthetic step is often not available in a consolidated format in the literature.
Experimental Protocols
General Protocol for the Synthesis of (N)-Methanocarba Nucleoside Derivatives
This protocol is a generalized procedure based on the synthesis of related (N)-methanocarba nucleosides and should be adapted and optimized for specific this compound derivatives.
-
Synthesis of the Protected (N)-Methanocarba Nucleoside Core:
-
The synthesis typically starts from a commercially available cyclopentenone derivative.
-
A key step is the introduction of the cyclopropane ring to form the bicyclo[3.1.0]hexane system.
-
The purine base is then coupled to the carbocyclic core, often via a Mitsunobu reaction.
-
Protecting groups are installed on the hydroxyl groups (e.g., as an isopropylidene acetal) and the exocyclic amine of the purine base.
-
-
Modification of the Purine Ring:
-
For derivatives like MRS2500, a 2-chloro substituent is introduced, which can be further displaced.
-
The N6-methyl group is introduced by reaction with methylamine.
-
For 2-iodo derivatives, an iodination reaction is performed.
-
-
Deprotection of the Hydroxyl Groups:
-
The protecting groups on the 3'- and 5'-hydroxyls are removed to prepare for phosphorylation.
-
-
Phosphorylation:
-
A common method involves the use of a phosphoramidite reagent.
-
The deprotected nucleoside is reacted with a phosphoramidite in the presence of an activator (e.g., 1H-tetrazole).
-
The resulting phosphite triester is then oxidized to the phosphate.
-
This can be a one-pot or a stepwise process for the introduction of both phosphate groups. A standard method using phosphorus oxychloride and pyrophosphate has been reported to be problematic for some (N)-methanocarba nucleosides, leading to the formation of cyclic byproducts.[5]
-
-
Final Deprotection and Purification:
-
The protecting groups on the phosphate moieties are removed.
-
The crude product is purified by reversed-phase HPLC using a C18 column and a gradient of acetonitrile in a buffer such as triethylammonium acetate.[4]
-
The collected fractions are lyophilized to yield the final product, often as a tetraammonium salt.
-
Mandatory Visualization
Caption: P2Y1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for this compound Derivative Synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenine Nucleotide Analogues Locked in a Northern Methanocarba Conformation: Enhanced Stability and Potency as P2Y1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. Methanocarba Modification of Uracil and Adenine Nucleotides: High Potency of Northern Ring Conformation at P2Y1, P2Y2, P2Y4, and P2Y11 but Not P2Y6 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle at the P2Y14 Receptor: MRS4458 vs. PPTN
For researchers navigating the landscape of P2Y14 receptor (P2Y14R) antagonism, the choice of a chemical probe is critical. This guide provides a comprehensive comparison of two prominent antagonists, MRS4458 and PPTN, summarizing their performance based on available experimental data to aid in the selection of the most suitable tool for your research needs.
The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars, has emerged as a significant target in inflammatory and immune responses. The development of selective antagonists is crucial for dissecting its physiological roles and exploring its therapeutic potential. Here, we compare this compound and PPTN, two key small-molecule antagonists of P2Y14R.
Quantitative Comparison of Antagonist Potency
The potency of a receptor antagonist is a key determinant of its utility. Based on published literature, PPTN demonstrates significantly higher potency for the P2Y14 receptor than this compound.
| Compound | Assay Type | Species | Agonist | Measured Parameter | Value |
| PPTN | Adenylyl Cyclase Inhibition | Rat (C6 Glioma Cells) | UDP-glucose | K_B | 434 pM[1] |
| Chemotaxis Assay | Human (dHL-60 Cells) | UDP-glucose (10 µM) | IC_50 | ~1 nM[1] | |
| Chemotaxis Assay | Human (dHL-60 Cells) | UDP-glucose (100 µM) | IC_50 | ~4 nM[1] | |
| This compound | Fluorescent Antagonist Binding | Human | Not Applicable | pIC_50 | 6.77 (~169 nM) |
Selectivity Profile
A critical aspect of a pharmacological tool is its selectivity for the target receptor over other related receptors.
PPTN has been shown to be highly selective for the P2Y14 receptor. In one study, at a concentration of 1 µM, PPTN exhibited no agonist or antagonist activity at the P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors.[1]
Experimental Methodologies
To facilitate the replication and validation of these findings, detailed experimental protocols for the key assays are provided below.
Adenylyl Cyclase Inhibition Assay (for PPTN)
This assay quantifies the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
-
Cell Line: C6 glioma cells stably expressing the human P2Y14 receptor (P2Y14-C6).
-
Methodology:
-
P2Y14-C6 cells are incubated with various concentrations of the agonist (e.g., UDP-glucose) in the presence and absence of different concentrations of the antagonist (PPTN).
-
Adenylyl cyclase is stimulated with forskolin.
-
The accumulation of cyclic AMP (cAMP) is measured.
-
The concentration-effect curve of the agonist is plotted, and the rightward shift caused by the antagonist is analyzed using a Schild plot to determine the antagonist's equilibrium dissociation constant (K_B).[1]
-
Chemotaxis Assay (for PPTN)
This assay measures the ability of an antagonist to block the directed migration of cells towards a chemoattractant.
-
Cell Line: Differentiated HL-60 human promyelocytic leukemia cells.
-
Methodology:
-
A chemoattractant (e.g., UDP-glucose) is placed in the lower chamber of a Boyden chamber.
-
Differentiated HL-60 cells, pre-incubated with or without the antagonist (PPTN), are placed in the upper chamber.
-
The chambers are separated by a filter with pores large enough for cell migration.
-
After an incubation period, the number of cells that have migrated to the lower chamber is quantified.
-
The concentration-response curve for the antagonist's inhibition of chemotaxis is used to calculate the IC_50 value.[1]
-
Fluorescent Antagonist Binding Assay (for this compound)
This assay measures the ability of a test compound to compete with a fluorescently labeled antagonist for binding to the receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing the human or mouse P2Y14 receptor.
-
Methodology:
-
Cells expressing the P2Y14 receptor are incubated with a fluorescently labeled P2Y14R antagonist (e.g., a derivative of PPTN).
-
Increasing concentrations of the unlabeled antagonist (e.g., this compound) are added to compete for binding with the fluorescent probe.
-
The displacement of the fluorescent antagonist is measured using flow cytometry.
-
The IC_50 value, the concentration of the unlabeled antagonist that displaces 50% of the fluorescent probe, is determined.[2]
-
P2Y14 Receptor Signaling Pathway
Understanding the signaling cascade initiated by P2Y14R activation is crucial for interpreting the effects of its antagonists. P2Y14R primarily couples to the G_i/o family of G proteins.
Caption: P2Y14R signaling pathway and points of antagonism.
Experimental Workflow: Antagonist Characterization
The general workflow for characterizing a novel P2Y14R antagonist involves a series of in vitro assays to determine its potency and selectivity.
Caption: Workflow for P2Y14R antagonist characterization.
Logical Relationship: Choosing an Antagonist
The selection between this compound and PPTN will depend on the specific requirements of the planned experiments.
Caption: Decision tree for selecting a P2Y14R antagonist.
References
Potency Showdown: A Comparative Analysis of P2Y14 Receptor Antagonists MRS4458 and MRS4478
In the landscape of immunological research and drug development, the P2Y14 receptor has emerged as a significant target for modulating inflammatory responses. This guide provides a head-to-head comparison of two prominent P2Y14 receptor antagonists, MRS4458 and MRS4478, with a focus on their potency, supported by experimental data. This analysis is intended for researchers, scientists, and professionals in the field of drug development.
Potency Comparison
Both this compound and MRS4478 are recognized as potent and highly specific antagonists of the P2Y14 receptor.[1][2][3] Quantitative analysis reveals that this compound exhibits a higher potency with a lower half-maximal inhibitory concentration (IC50) compared to MRS4478.
| Compound | IC50 (nM) | Target Receptor |
| This compound | 169 | P2Y14 |
| MRS4478 | 269 | P2Y14 |
Table 1: Potency of this compound and MRS4478 against the P2Y14 Receptor. The IC50 values indicate that this compound is the more potent of the two antagonists.
Experimental Protocols
The determination of the IC50 values for both compounds was conducted using a fluorescent assay, as detailed in the study by Yu et al. (2018).[4]
Fluorescent Assay for P2Y14 Receptor Antagonist Potency
This method assesses the ability of the antagonist to inhibit the binding of a fluorescently labeled agonist to the P2Y14 receptor.
Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing the human P2Y14 receptor.
Protocol:
-
Cell Preparation: CHO cells expressing the P2Y14 receptor are cultured and harvested.
-
Assay Buffer: A suitable buffer is used to maintain physiological conditions.
-
Incubation: The cells are incubated with varying concentrations of the antagonist (this compound or MRS4478) and a fixed concentration of a fluorescently labeled P2Y14 agonist.
-
Detection: The fluorescence intensity is measured using a fluorescence plate reader. A decrease in fluorescence intensity indicates displacement of the fluorescent agonist by the antagonist.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Mechanism of Action
The P2Y14 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi subunit.[5] Its activation by endogenous agonists, such as UDP-glucose, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in various inflammatory processes, including the activation of neutrophil motility.[6][7] this compound and MRS4478 act as competitive antagonists, binding to the P2Y14 receptor and preventing its activation by endogenous agonists, thereby blocking the downstream signaling events that contribute to inflammation.
Caption: P2Y14 Receptor Signaling Pathway and Antagonist Action.
References
- 1. MRS4478 | P2Y14 antagonist | Probechem Biochemicals [probechem.com]
- 2. This compound|MRS 4458;MRS-4458 [dcchemicals.com]
- 3. MRS4478|MRS 4478;MRS-4478 [dcchemicals.com]
- 4. Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating P2Y14 Receptor Antagonism: A Comparative Guide to MRS4458 Activity Validation with Fluorescent Tracers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the P2Y14 receptor antagonist, MRS4458, with alternative compounds. It details the validation of its activity using fluorescent tracers, supported by experimental data and protocols.
The P2Y14 receptor, a G protein-coupled receptor (GPCR), has emerged as a significant target in inflammatory and immune responses. Potent and selective antagonists are crucial tools for elucidating its physiological roles and for therapeutic development. This guide focuses on this compound, a known antagonist of the P2Y14 receptor, and compares its performance with other notable antagonists, highlighting the use of fluorescent tracers in validating its activity.
Comparative Analysis of P2Y14 Receptor Antagonists
The activity of P2Y14 receptor antagonists is typically quantified by their binding affinity (Ki) or their functional inhibition of agonist-induced signaling (IC50). Fluorescent competition binding assays have become a valuable method for determining these parameters. In this assay, a fluorescently labeled ligand (tracer) binds to the receptor, and unlabeled antagonists are then introduced to compete for this binding. The concentration of the antagonist that displaces 50% of the fluorescent tracer is the IC50 value, which can be used to calculate the binding affinity (Ki).
Here, we compare this compound with two other well-characterized P2Y14 receptor antagonists: PPTN and MRS4608.
| Compound | Target Receptor | Antagonist Type | Affinity (Ki/IC50) | Fluorescent Tracer Used for Validation |
| This compound | P2Y14 | Antagonist | Data not explicitly found in public domain searches | Assays utilizing fluorescent tracers have been referenced[1] |
| PPTN | P2Y14 | Competitive Antagonist | K_B_ = 434 pM[2][3] | MRS4174 (a fluorescent derivative of PPTN)[4][5] |
| MRS4608 | P2Y14 | Selective Antagonist | IC50 = 20 nM (human), 21.4 nM (murine)[6] | Not explicitly stated, but likely a fluorescent antagonist assay |
Experimental Protocols
A detailed methodology for a fluorescent competition binding assay is crucial for the accurate determination of antagonist affinity. Below is a representative protocol for validating the activity of a P2Y14 receptor antagonist like this compound using a fluorescent tracer.
Fluorescent Competition Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of an unlabeled P2Y14 receptor antagonist (e.g., this compound) by measuring its ability to compete with a fluorescently labeled P2Y14 antagonist (e.g., MRS4174) for binding to the receptor.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human P2Y14 receptor.
-
Fluorescent Tracer: MRS4174 (a fluorescent P2Y14 antagonist).
-
Unlabeled Antagonist: this compound and other compounds for comparison (e.g., PPTN).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the P2Y14-expressing cells into 96-well plates at a density that yields approximately 80-90% confluency on the day of the assay.
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled antagonist (this compound) in assay buffer. Prepare a solution of the fluorescent tracer (MRS4174) at a concentration equal to twice its Kd value.
-
Assay: a. Wash the cells once with assay buffer. b. Add the serially diluted unlabeled antagonist to the wells. c. Immediately add the fluorescent tracer to all wells (except for the blanks). d. For determining non-specific binding, add a high concentration of a known potent P2Y14 antagonist (e.g., PPTN) to a set of wells. e. Incubate the plate at room temperature in the dark for a sufficient time to reach equilibrium (typically 1-2 hours).
-
Data Acquisition: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Subtract the non-specific binding from all other readings to obtain the specific binding. c. Plot the specific binding as a percentage of the maximum specific binding (in the absence of competitor) against the logarithm of the competitor concentration. d. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. e. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent tracer and Kd is its dissociation constant.
Visualizing the P2Y14 Signaling Pathway and Experimental Workflow
To better understand the context of this compound's activity, the following diagrams illustrate the P2Y14 receptor signaling pathway and the workflow of the fluorescent competition binding assay.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Pharmacological Characterization of a Fluorescent Agonist of the P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Navigating the Selectivity of P2Y Receptor Antagonists: A Comparative Analysis of MRS4458
For researchers, scientists, and drug development professionals, the precise targeting of P2Y receptors is paramount for therapeutic advancement. This guide provides a comparative analysis of the P2Y14 receptor antagonist, MRS4458, focusing on its cross-reactivity with other P2Y receptor subtypes. The following data and experimental protocols offer a framework for evaluating its selectivity and potential off-target effects.
The P2Y receptor family, a class of G protein-coupled receptors activated by extracellular nucleotides, comprises eight distinct subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14)[1][2]. Their diverse physiological roles, from platelet aggregation to neurotransmission and inflammation, make them attractive drug targets[3][4]. However, the structural homology among these receptors presents a significant challenge in developing subtype-selective antagonists. This compound has been identified as a P2Y14 receptor antagonist[5]. Understanding its selectivity profile is crucial for its utility as a research tool and its potential as a therapeutic agent.
Quantitative Comparison of Antagonist Activity
Table 1: Comparative Selectivity Profile of P2Y Receptor Antagonists
| Antagonist | Primary Target | P2Y1 | P2Y2 | P2Y4 | P2Y6 | P2Y11 | P2Y12 | P2Y13 | P2Y14 |
| This compound | P2Y14 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Antagonist [5] |
| MRS2500 | P2Y1 | 0.78 nM (Ki) [6] | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive |
| AR-C118925 | P2Y2 | >50-fold selective | Competitive Antagonist [1] | >50-fold selective | >50-fold selective | >50-fold selective | >50-fold selective | >50-fold selective | >50-fold selective |
| MRS2578 | P2Y6 | - | - | - | Antagonist [1] | - | - | - | - |
| PSB0739 | P2Y12 | - | - | - | - | - | Potent Antagonist [2] | - | - |
| MRS2211 | P2Y13 | - | - | - | - | - | - | Competitive Antagonist | - |
| PPTN | P2Y14 | Inactive (at 1µM) | Inactive (at 1µM) | Inactive (at 1µM) | Inactive (at 1µM) | Inactive (at 1µM) | Inactive (at 1µM) | Inactive (at 1µM) | Potent Antagonist [2] |
Note: This table is a template. "Data not available" indicates that specific quantitative values for this compound's activity at these receptors were not found in the currently available literature. The data for other antagonists are provided for comparative context.
Experimental Protocols for Determining Antagonist Selectivity
The following are detailed methodologies for key experiments used to assess the cross-reactivity of P2Y receptor antagonists.
Radioligand Binding Assays
This method directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for various P2Y receptor subtypes.
Materials:
-
Cell membranes prepared from cells stably expressing individual human P2Y receptor subtypes (e.g., HEK293 or CHO cells).
-
Radiolabeled ligands specific for each P2Y receptor subtype (e.g., [³H]MRS2500 for P2Y1, [³H]PSB-0413 for P2Y12).
-
This compound and other reference antagonists.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (10-50 µg protein) with a fixed concentration of the appropriate radioligand and varying concentrations of the unlabeled antagonist (e.g., this compound) in the binding buffer.
-
Incubations are typically carried out for 60-90 minutes at room temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand.
-
Calculate the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) from the competition curves.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Calcium Mobilization
This assay measures the ability of an antagonist to block the agonist-induced intracellular calcium release, a common downstream signaling event for Gq-coupled P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11).
Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced calcium mobilization mediated by Gq-coupled P2Y receptors.
Materials:
-
Cells stably expressing a Gq-coupled P2Y receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Specific P2Y receptor agonists (e.g., ADP for P2Y1, UTP for P2Y2 and P2Y4, UDP for P2Y6, ATP for P2Y11).
-
This compound and other reference antagonists.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Seed cells in a 96- or 384-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
Measure baseline fluorescence.
-
Add a specific agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Record the change in fluorescence intensity over time.
-
Calculate the percentage of inhibition of the agonist-induced calcium response for each antagonist concentration.
-
Determine the IC50 value from the concentration-response curves.
Functional Assays: cAMP Inhibition
This assay is used to assess the activity of antagonists on Gi-coupled P2Y receptors (P2Y12, P2Y13, P2Y14), which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced inhibition of cAMP production.
Materials:
-
Cells stably expressing a Gi-coupled P2Y receptor subtype.
-
Forskolin (an adenylyl cyclase activator).
-
Specific P2Y receptor agonists (e.g., ADP for P2Y12 and P2Y13, UDP-glucose for P2Y14).
-
This compound and other reference antagonists.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Pre-incubate cells with varying concentrations of the antagonist (e.g., this compound).
-
Stimulate the cells with a combination of forskolin and the specific P2Y receptor agonist.
-
Incubate for a sufficient time to allow for changes in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit.
-
Calculate the percentage of reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production for each antagonist concentration.
-
Determine the IC50 value from the concentration-response curves.
Conclusion
The development of selective P2Y receptor antagonists is a critical endeavor in pharmacology and drug discovery. While this compound is identified as a P2Y14 receptor antagonist, a comprehensive understanding of its cross-reactivity with other P2Y subtypes is essential for its reliable use in research and for predicting its potential therapeutic profile. The experimental protocols outlined in this guide provide a robust framework for generating the necessary selectivity data. Researchers are encouraged to perform these assays to build a complete pharmacological profile of this compound and other novel P2Y receptor modulators.
References
- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of P2Y receptor subtypes - an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacology and structure of P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Analysis of MRS4458 at Human vs. Mouse P2Y14 Receptor
A comprehensive guide for researchers and drug development professionals on the pharmacological differences of the P2Y14 receptor antagonist, MRS4458, between human and mouse orthologs.
This guide provides a detailed comparative analysis of the P2Y14 receptor (P2Y14R) antagonist this compound in human and mouse systems. The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars, is a promising therapeutic target for a range of inflammatory conditions. Understanding the species-specific pharmacology of antagonists like this compound is crucial for the translation of preclinical findings to clinical applications. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways to facilitate further research and development.
Pharmacological Profile of this compound
This compound is a selective antagonist of the P2Y14 receptor with demonstrated anti-inflammatory properties.[1] It has been characterized at both human and mouse P2Y14R, revealing species-specific differences in its inhibitory activity.
Quantitative Data Summary
The following table summarizes the reported inhibitory constants (IC50) for this compound at the human and mouse P2Y14 receptor. These values were determined using a competitive fluorescent antagonist binding assay.
| Parameter | Human P2Y14R | Mouse P2Y14R | Assay Type |
| IC50 | 169 nM (pIC50 = 6.8)[2] | 384 nM[1] | Competitive fluorescent antagonist binding assay |
Note: The affinity of some P2Y14R antagonists can be moderately higher at the human receptor compared to the mouse receptor.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of the techniques used to characterize P2Y14R antagonists.
Competitive Fluorescent Antagonist Binding Assay
This assay is used to determine the binding affinity of unlabelled antagonists, such as this compound, by measuring their ability to compete with a fluorescently labelled ligand for binding to the P2Y14 receptor.
Cell Culture and Preparation:
-
HEK293 or CHO cells stably expressing either human or mouse P2Y14R are cultured in appropriate media.
-
On the day of the experiment, cells are harvested, washed, and resuspended in assay buffer.
Assay Procedure:
-
Cells are incubated with varying concentrations of the unlabeled antagonist (e.g., this compound).
-
A fixed concentration of a fluorescently labeled P2Y14R antagonist (e.g., a derivative of PPTN linked to a fluorophore) is added to the cell suspension.[3]
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The fluorescence intensity of the cell suspension is measured using a flow cytometer.
-
The IC50 value is determined by plotting the percentage of inhibition of fluorescent ligand binding against the concentration of the unlabeled antagonist.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a downstream signaling event of P2Y14R activation. As P2Y14R is primarily Gi-coupled, this assay often requires co-expression of a promiscuous G-protein like Gα16 or a chimeric G-protein (e.g., Gαqi5) to couple the receptor to the Gq pathway and subsequent calcium release.
Cell Culture and Preparation:
-
Cells stably co-expressing the P2Y14R and a suitable G-protein are cultured.
-
Cells are seeded into 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Assay Procedure:
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
A fixed concentration of a P2Y14R agonist (e.g., UDP-glucose) is added to the wells.
-
Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.
-
The IC50 value is determined by measuring the concentration-dependent inhibition of the agonist-induced calcium signal by the antagonist.
cAMP Assay
This assay directly measures the functional consequence of P2Y14R activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Cell Culture and Preparation:
-
Cells stably expressing the P2Y14R are cultured and seeded in appropriate plates.
Assay Procedure:
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
A fixed concentration of a P2Y14R agonist (e.g., UDP-glucose) is added in the presence of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
The IC50 value is determined by measuring the concentration-dependent reversal of the agonist-induced inhibition of cAMP production by the antagonist.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the P2Y14R signaling pathway and the general workflow of the antagonist characterization assays.
Caption: P2Y14R Signaling Pathway.
Caption: Experimental Workflow for Antagonist Characterization.
References
Comparative Efficacy of P2Y14 Receptor Antagonism with Conventional Anti-Inflammatory Drugs
A detailed guide for researchers and drug development professionals on the efficacy of the P2Y14 receptor antagonist, PPTN, in comparison to established anti-inflammatory agents.
This guide provides a comprehensive analysis of the anti-inflammatory efficacy of 4,7-disubstituted 2-naphthoic acid derivative, commonly known as PPTN, a potent and selective P2Y14 receptor antagonist. The performance of PPTN is compared with conventional anti-inflammatory drugs, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids, with a focus on their effects on neutrophil function. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to P2Y14 Receptor-Mediated Inflammation
The P2Y14 receptor, a G protein-coupled receptor (GPCR), has emerged as a significant target in the field of inflammation research.[1] Activated by UDP-sugars, such as UDP-glucose, which are released from cells during stress or injury, the P2Y14 receptor is highly expressed on immune cells, particularly neutrophils.[2][3] Its activation triggers a signaling cascade that promotes neutrophil chemotaxis, the directed migration of neutrophils to sites of inflammation.[1][2] Given the central role of neutrophils in the inflammatory response, antagonizing the P2Y14 receptor presents a novel therapeutic strategy for inflammatory diseases.
Quantitative Comparison of Anti-Inflammatory Efficacy
The following tables summarize the quantitative data on the efficacy of PPTN and other anti-inflammatory drugs in inhibiting neutrophil function, a key process in inflammation.
Table 1: Efficacy of P2Y14 Antagonist (PPTN) in Neutrophil Function Assays
| Compound | Assay | Cell Type | Agonist (Concentration) | Efficacy Metric | Value | Reference |
| PPTN | P2Y14 Receptor Binding | C6 glioma cells expressing P2Y14-R | UDP-glucose | KB | 434 pM | [4][5] |
| PPTN | Neutrophil Chemotaxis Inhibition | Differentiated HL-60 cells | UDP-glucose (10 µM) | IC50 | ~1 nM | [5] |
| PPTN | Neutrophil Chemotaxis Inhibition | Differentiated HL-60 cells | UDP-glucose (100 µM) | IC50 | ~4 nM | [5] |
Table 2: Efficacy of NSAIDs in Neutrophil Migration Assays
| Compound | Assay | Chemoattractant | Efficacy Metric | Value (µM) | Reference |
| Ibuprofen | Neutrophil Migration | C5a | IC50 | ~25 µM | [6] |
| Ibuprofen | Neutrophil Migration | CXCL8 | IC50 | ~30 µM | [6] |
| Naproxen | Neutrophil Migration | C5a | IC50 | ~40 µM | [6] |
| Naproxen | Neutrophil Migration | CXCL8 | IC50 | ~50 µM | [6] |
| Oxaprozin | Neutrophil Migration | C5a | IC50 | ~60 µM | [6] |
| Oxaprozin | Neutrophil Migration | CXCL8 | IC50 | ~70 µM | [6] |
Table 3: Efficacy of Dexamethasone in Modulating Neutrophil Function
| Compound | Assay | Stimulus | Effect | Concentration | Reference |
| Dexamethasone | Neutrophil Migration | LPS-induced IL-8 release | Inhibition of migration | 10-7 M | [7] |
| Dexamethasone | Leukocyte Migration | TNF-α | Inhibition of migration | 0.01 - 1 mM | [8] |
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is utilized to assess the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.[9][10]
1. Cell Preparation:
-
Human neutrophils are isolated from fresh peripheral blood of healthy donors using dextran sedimentation and Ficoll-Paque density gradient centrifugation.[6]
-
Alternatively, human promyelocytic leukemia cells (HL-60) are differentiated into a neutrophil-like phenotype by incubation with dimethyl sulfoxide (DMSO).[1]
2. Assay Setup:
-
A Boyden chamber or a similar transwell insert system with a porous membrane (typically 3-5 µm pores) is used.[10]
-
The lower chamber is filled with assay medium containing the chemoattractant (e.g., UDP-glucose for P2Y14 receptor-mediated chemotaxis, or C5a/CXCL8 for general inflammatory chemotaxis).[6]
-
The isolated or differentiated neutrophils are pre-incubated with the test compound (e.g., PPTN, NSAIDs, or dexamethasone) at various concentrations.
-
The cell suspension is then added to the upper chamber of the transwell insert.
3. Incubation and Quantification:
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 1 to 2 hours to allow for cell migration.
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The migrated cells on the lower surface of the membrane are fixed, stained (e.g., with Giemsa or a fluorescent dye), and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a plate reader-based method (e.g., Calcein-AM staining or ATP measurement).[9]
4. Data Analysis:
-
The number of migrated cells in the presence of the test compound is compared to the number of migrated cells in the vehicle control.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of a P2Y14 receptor antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key step in the receptor's signaling pathway.[3][11]
1. Cell Culture:
-
C6 glioma cells or other suitable host cells are stably transfected to express the human P2Y14 receptor.[11]
2. Assay Procedure:
-
The cells are plated in multi-well plates and incubated until they reach the desired confluency.
-
The cells are then washed and incubated in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
The cells are pre-incubated with varying concentrations of the P2Y14 receptor antagonist (e.g., PPTN).
-
Adenylyl cyclase is then stimulated with forskolin, and the P2Y14 receptor is activated with its agonist, UDP-glucose.
-
The incubation is carried out for a specific time at 37°C.
3. Quantification and Data Analysis:
-
The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is determined.
-
The antagonist's binding affinity (KB) is calculated using the Schild analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in P2Y14 receptor-mediated neutrophil chemotaxis and the general experimental workflow for assessing the efficacy of anti-inflammatory compounds.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neutrophil migration towards C5a and CXCL8 is prevented by non-steroidal anti-inflammatory drugs via inhibition of different pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism for dexamethasone inhibition of neutrophil migration upon exposure to lipopolysaccharide in vitro: role of neutrophil interleukin-8 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone inhibits leukocyte migration through endothelial cells towards smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. criver.com [criver.com]
- 11. Quantification of Gi-Mediated Inhibition of Adenylyl Cyclase Activity Reveals That UDP Is a Potent Agonist of the Human P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating MRS4458 Specificity for the P2Y14 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRS4458 and other P2Y14 receptor antagonists, focusing on experimental data to validate specificity and performance. The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for various inflammatory and immune-related conditions. Accurate characterization of antagonist specificity is crucial for the development of targeted therapeutics.
P2Y14 Receptor Signaling Pathway
The P2Y14 receptor is activated by endogenous UDP-sugars, such as UDP-glucose.[1] Upon activation, it couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade modulates various cellular responses, including chemotaxis in immune cells like neutrophils.
Caption: P2Y14 receptor signaling pathway.
Comparative Analysis of P2Y14 Receptor Antagonists
The specificity and potency of this compound are evaluated by comparing its binding affinity and functional inhibition with other known P2Y14 receptor antagonists. The following table summarizes the available quantitative data.
| Compound | Action | Standard Type | Standard Value (nM) | Species | Reference |
| This compound | Antagonist | pIC50 | Data not readily available in public sources | Not Specified | |
| PPTN | Antagonist | IC50 | 7.96 | Human | [3] |
| MRS4738 | Antagonist | pIC50 | 8.5 (IC50 3.11) | Human | |
| MRS4833 | Antagonist | pIC50 | 8.2 (IC50 5.92) | Human | |
| MRS4654 | Antagonist | pIC50 | 7.8 (IC50 15) | Human | |
| 1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea | Antagonist | Ki | 3500.0 | Not Specified | [3] |
| 3-[5-(3-Aminopropylcarbamoyl)thiophen-2-yl]-5-[4-[4-(trifluoromethyl)phenyl]triazol-1-yl]benzoic acid | Antagonist | IC50 | 169.0 | Not Specified | [3] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Experimental Protocols for Specificity Validation
Validating the specificity of this compound for the P2Y14 receptor involves a series of in vitro assays to determine its binding affinity, functional antagonism, and selectivity against other related receptors.
Radioligand/Fluorescent Binding Assay
This assay directly measures the affinity of an antagonist for the receptor by competing with a radiolabeled or fluorescently labeled ligand.
Experimental Workflow:
Caption: Workflow for a fluorescent binding assay.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human P2Y14 receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, a constant concentration of a fluorescently labeled P2Y14 antagonist (e.g., MRS4174), and varying concentrations of the unlabeled antagonist (this compound).[4]
-
Incubate to allow binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader.
-
The displacement of the fluorescent ligand by the test compound is used to determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).[5]
-
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, a key downstream event in P2Y14 receptor signaling.
Experimental Workflow:
Caption: Workflow for a cAMP accumulation assay.
Protocol:
-
Cell Seeding: Seed P2Y14 receptor-expressing cells into a 96-well plate and culture overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with a known P2Y14 receptor agonist (e.g., UDP-glucose) in the presence of forskolin (to elevate basal cAMP levels).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or AlphaScreen).[6]
-
Data Analysis: The ability of this compound to counteract the agonist-induced decrease in cAMP levels is used to determine its functional antagonist potency (IC50).
Chemotaxis Assay
This assay assesses the functional consequence of P2Y14 receptor antagonism by measuring the inhibition of neutrophil migration towards a chemoattractant.
Experimental Workflow:
References
- 1. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 3. Purinergic receptor P2Y14 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. revvity.com [revvity.com]
MRS4458: A Comparative Guide to a Novel P2Y14 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MRS4458, a notable P2Y14 receptor antagonist, with other key alternatives in the field. The information presented herein, supported by experimental data, is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of P2Y14 antagonists for their studies.
The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars, has emerged as a significant therapeutic target in inflammatory diseases, neuropathic pain, and immune responses. The development of potent and selective antagonists is crucial for elucidating the physiological roles of this receptor and for advancing novel therapeutic strategies.
Comparative Analysis of P2Y14 Antagonist Potency
The following table summarizes the in vitro potency of this compound and other well-characterized P2Y14 receptor antagonists. The data, derived from various studies, allows for a direct comparison of their inhibitory activities.
| Compound | Alias/Note | Potency (IC50/Kᵢ) | Species | Assay Type | Reference |
| This compound | Compound 20 | 169 nM (IC₅₀) | Human | Fluorescent Antagonist Binding | [1] |
| PPTN | - | 434 pM (Kᵢ) | Human | Adenylyl Cyclase Inhibition | [2][3] |
| MRS4917 | - | 2.88 nM (IC₅₀) | Human | Not Specified | [4] |
| P2Y14R antagonist 1 | Compound I-17 | 0.6 nM (IC₅₀) | Human | Not Specified | [4] |
| P2Y14R antagonist 2 | Compound 39 | 0.40 nM (IC₅₀) | Human | Not Specified | [4] |
| P2Y14R antagonist 4 | Compound 25l | 5.6 nM (IC₅₀) | Human | Not Specified | [4] |
Selectivity Profile of P2Y14 Antagonists
A critical aspect of a pharmacological tool is its selectivity for the intended target. The following table highlights the selectivity of PPTN, a well-studied P2Y14 antagonist. While this compound is described as a "highly specific" antagonist, detailed selectivity data against a broad panel of receptors is not as readily available in the public domain.[5]
| Compound | Target | Activity at Other P2Y Receptors (at 1 µM) | Reference |
| PPTN | P2Y14 Receptor | No agonist or antagonist effect at P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, or P2Y₁₃ receptors. | [2][3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Fluorescent Antagonist Binding Assay
This assay is employed to determine the binding affinity of an unlabeled antagonist by measuring its ability to compete with a fluorescently labeled ligand for binding to the P2Y14 receptor.
Objective: To determine the IC₅₀ value of a test compound (e.g., this compound) at the human P2Y14 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human P2Y14 receptor.
-
A fluorescently labeled P2Y14 antagonist (e.g., a derivative of PPTN).
-
Test compounds (unlabeled P2Y14 antagonists).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
96-well plates.
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Preparation: Harvest the P2Y14-expressing cells and resuspend them in the assay buffer to a suitable concentration.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell suspension to each well.
-
Compound Addition: Add the diluted test compounds or vehicle control to the respective wells.
-
Fluorescent Ligand Addition: Add the fluorescently labeled antagonist at a concentration close to its Kₑ value.
-
Incubation: Incubate the plate for a specified time (e.g., 1 hour) at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence intensity in each well using a suitable instrument.
-
Data Analysis: Plot the percentage of inhibition of the fluorescent ligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Adenylyl Cyclase Inhibition Assay
This functional assay assesses the ability of an antagonist to block the agonist-induced inhibition of cAMP production, a key downstream event in P2Y14 receptor signaling.
Objective: To quantify the competitive antagonism of a test compound at the P2Y14 receptor.
Cell Line: C6 glioma cells stably expressing the human P2Y14 receptor (P2Y14-C6).
Methodology:
-
Cell Culture: Culture P2Y14-C6 cells in appropriate media and seed them into multi-well plates.
-
Assay Buffer: Wash the cells and incubate them in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the test antagonist.
-
Agonist Stimulation: Stimulate adenylyl cyclase with forskolin and activate the P2Y14 receptor with its agonist, UDP-glucose.
-
cAMP Measurement: Stop the reaction and measure the intracellular cAMP levels using a suitable method, such as a competitive binding assay or a fluorescence-based biosensor.
-
Data Analysis: Analyze the concentration-response curves to determine the antagonist's potency, often expressed as a Kᵢ value derived from Schild analysis.[2]
Chemotaxis Assay
This functional assay evaluates the ability of an antagonist to inhibit the migration of cells towards a chemoattractant that activates the P2Y14 receptor.
Objective: To determine the inhibitory effect of a P2Y14 antagonist on receptor-mediated cell migration.
Cell Types: Differentiated HL-60 cells (neutrophil-like) or freshly isolated human neutrophils.[6]
Methodology:
-
Cell Preparation: Prepare a suspension of the desired immune cells.
-
Boyden Chamber Setup: Utilize a Boyden chamber or a similar transwell migration system. Fill the lower chamber with a medium containing the chemoattractant (e.g., UDP-glucose).
-
Antagonist Addition: Add the test antagonist at various concentrations to the upper and/or lower chambers.
-
Cell Addition: Place the cell suspension in the upper chamber.
-
Incubation: Incubate the chamber for a sufficient time to allow for cell migration.
-
Quantification of Migration: Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting or using a fluorescent dye.
-
Data Analysis: Determine the inhibition of chemotaxis by the antagonist by comparing the number of migrated cells in the presence and absence of the compound. Calculate IC₅₀ values from the concentration-response curves.[7]
References
- 1. Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|MRS 4458;MRS-4458 [dcchemicals.com]
- 6. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Head-to-Head In Vivo Comparison of P2Y14 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of P2Y14 receptor (P2Y14R) antagonists, focusing on their performance in a preclinical model of neuropathic pain. The data presented is intended to inform researchers and drug development professionals on the efficacy and characteristics of leading antagonist candidates.
The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, has emerged as a significant target in inflammatory and pain pathways. Its antagonism is a promising strategy for the development of novel therapeutics. This guide focuses on a key in vivo comparative study of eight P2Y14R antagonists, including the widely recognized antagonist 4-(4-(4-piperidinyl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthalenecarboxylic acid (PPTN, Compound 1), and its analogues. Additionally, we introduce a highly potent, next-generation antagonist, Compound 39, a 4-amide-thiophene-2-carboxyl derivative.
P2Y14R Signaling Pathway
The P2Y14 receptor is coupled to the Gi/o family of G proteins. Upon activation by endogenous ligands such as UDP-glucose, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in various cellular responses, including immune cell chemotaxis.
Caption: P2Y14R signaling cascade.
Comparative In Vivo Efficacy
A head-to-head comparison of eight P2Y14R antagonists was conducted in a mouse model of chronic neuropathic pain induced by sciatic nerve constriction. The primary endpoint was the reversal of mechanical allodynia, a key symptom of neuropathic pain. The data below summarizes the in vivo efficacy and in vitro potency of these compounds.
| Compound ID | Compound Name/Description | In Vivo Efficacy (% Reversal of Mechano-allodynia) | In Vitro Potency (IC50 at mP2Y14R, nM) |
| 1 | PPTN | 100% | 21.6 |
| 2 | Truncated PPTN analogue | Weak activity | 1600 |
| 3 | Phenyl-triazolyl analogue | - | - |
| 4 | N-acetyl PPTN analogue | 100% (sustained effect up to 5h) | 29.7 |
| 5 | N-propionyl PPTN analogue | - | - |
| 6 | Phenyl-triazolyl analogue | - | - |
| 7 | Reversed triazole analogue | 87% | - |
| 8 | Alkyl amine analogue | 91.5% | 384 |
Note: Data for compounds 3, 5, 6, and 7's IC50 were not specified in the primary comparative study. Efficacy is reported at the time of maximal effect (typically 1-2 hours post-injection).
A Novel High-Potency Antagonist: Compound 39
Recent advancements have led to the discovery of Compound 39, a 4-amide-thiophene-2-carboxyl derivative, which demonstrates exceptional potency and improved pharmacokinetic properties.
| Compound ID | Scaffold | In Vitro Potency (IC50, nM) | Key Features |
| Compound 39 | 4-amide-thiophene-2-carboxyl | 0.40 | High potency, selective, and orally active.[1] |
Selectivity and Pharmacokinetics
A crucial aspect of drug development is ensuring target specificity and favorable pharmacokinetic profiles. While comprehensive comparative data for all antagonists is not available, the following provides an overview of the known characteristics.
Selectivity Profile
The selectivity of an antagonist for P2Y14R over other P2Y receptor subtypes is critical to minimize off-target effects.
| Compound | Selectivity over other P2Y Receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13) |
| PPTN (Compound 1) | Highly selective; no significant activity at other P2Y receptors.[2][3] |
| PPTN Analogues (2-8) | The N-acetyl (4) and alkyl amine (8) analogues' in vivo effects are attributed to P2Y14R blockade, suggesting selectivity. However, detailed comparative screening data against all other P2Y receptors is not readily available. |
| Compound 39 | Reported to be highly selective.[1] |
Pharmacokinetic Profile
Pharmacokinetic properties, such as oral bioavailability and half-life, are key determinants of a drug candidate's clinical viability. It has been noted that pharmacokinetic factors likely contribute to the differences in in vivo efficacy among the PPTN analogues.[4]
| Compound | Oral Bioavailability | Other PK Information |
| PPTN (Compound 1) | Generally considered to have low oral bioavailability.[5] Prodrug strategies have been explored to enhance it.[2] | - |
| PPTN Analogues (2-8) | Specific oral bioavailability data is not available for direct comparison. | The sustained in vivo effect of the N-acetyl analogue (4) suggests potentially favorable pharmacokinetics compared to PPTN. |
| Compound 39 | Orally active with improved bioavailability compared to earlier antagonists.[6] | - |
Experimental Protocols
The following outlines the methodology for the in vivo neuropathic pain model used in the primary comparative study.
Sciatic Nerve Constriction Model
Objective: To induce a state of chronic neuropathic pain in mice, characterized by mechanical allodynia.
Procedure:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Site Preparation: The lateral surface of the thigh is shaved and disinfected.
-
Incision and Nerve Exposure: A small incision is made through the skin and biceps femoris muscle to expose the sciatic nerve.
-
Constriction: A cuff of polyethylene tubing (e.g., PE-20) of a standardized length (e.g., 2 mm) is placed around the sciatic nerve.
-
Wound Closure: The muscle and skin are sutured.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesia for post-operative pain.
Assessment of Mechanical Allodynia (von Frey Test)
Objective: To quantify the paw withdrawal threshold in response to a mechanical stimulus.
Procedure:
-
Acclimation: Mice are placed in individual transparent chambers on a wire mesh floor and allowed to acclimate for a defined period (e.g., 30-60 minutes).
-
Stimulation: Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw.
-
Response: A positive response is defined as a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using a method such as the up-down method.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study evaluating P2Y14R antagonists in a neuropathic pain model.
References
Validating P2Y14R Antagonism: A Comparative Guide to Confirmation with Knockout Models
The P2Y14R, a G protein-coupled receptor activated by UDP-sugars like UDP-glucose, is implicated in a range of physiological and pathological processes, including immune responses, inflammation, and metabolic regulation. The development of selective antagonists for P2Y14R is a promising therapeutic strategy. However, to ensure that the observed effects of these antagonists are indeed mediated by their intended target, validation using P2Y14R knockout models is the gold standard.
The Principle of Knockout Validation
The fundamental principle behind using a knockout model for antagonist validation is straightforward: if an antagonist is specific for its target receptor, its pharmacological effects should be absent in an animal model where the gene for that receptor has been deleted (knocked out). Conversely, the antagonist should exert its effects in wild-type animals that express the receptor.
P2Y14R Signaling Pathway
Activation of the P2Y14R by its endogenous ligands, such as UDP-glucose, typically leads to the activation of Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of other downstream effectors like the MAPK/ERK pathway. P2Y14R antagonists are designed to block these signaling events by preventing ligand binding.
Experimental Workflow for Antagonist Validation
A typical experimental workflow to validate a P2Y14R antagonist using a knockout model involves several key steps, from in vitro characterization to in vivo efficacy studies.
Comparative Data: P2Y14R Antagonist Effects in Wild-Type vs. Knockout Models
The following tables summarize quantitative data from studies that have used P2Y14R knockout mice or receptor knockdown approaches to validate the effects of P2Y14R antagonists.
Table 1: Effect of P2Y14R Antagonist on Neutrophil Chemotaxis
This table illustrates how the antagonist PPTN was shown to be specific for P2Y14R by blocking UDP-glucose-induced neutrophil chemotaxis, an effect that would be absent in P2Y14R knockout neutrophils.
| Cell Type | Agonist | Antagonist | Chemotactic Response (Fold Increase) | Reference |
| Differentiated HL-60 cells (expressing P2Y14R) | UDP-glucose | None | Significant increase | [1] |
| Differentiated HL-60 cells (expressing P2Y14R) | UDP-glucose | PPTN | Blocked | [1] |
| Human Neutrophils | UDP-glucose | None | Significant increase | [1] |
| Human Neutrophils | UDP-glucose | PPTN | Blocked | [1] |
| Human Neutrophils | fMetLeuPhe | PPTN | Unaffected | [1] |
fMetLeuPhe is a chemoattractant that acts through a different receptor, demonstrating the specificity of PPTN.
Table 2: P2Y14R-Dependent Effects on Gastric Motility
This table shows that the effect of the P2Y14R agonist UDP-glucose on baseline muscle tension in the stomach is lost in P2Y14R knockout mice, confirming the receptor's role in this process. An effective antagonist would be expected to mimic the knockout phenotype in wild-type tissue.[2][3]
| Tissue | Treatment | Change in Baseline Muscle Tension (mN) | Genotype | Reference |
| Mouse Forestomach | 100 µM UDP-glucose | 1.0 ± 0.1 | Wild-Type | [2][3] |
| Mouse Forestomach | 100 µM UDP-glucose | -0.1 ± 0.1 | P2Y14R KO | [2][3] |
Table 3: Role of P2Y14R in Schwann Cell Precursor Self-Renewal
This table demonstrates that genetic knockdown of P2Y14R reduces the self-renewal capacity of Schwann cell precursors (SCPs), a key process in neurofibroma development.[4] A specific P2Y14R antagonist would be predicted to have a similar inhibitory effect.
| Cell Line | Genetic Modification | Sphere Forming Cells (%) | Reference |
| Wild-Type SCPs | shNT (control) | ~12% | [4] |
| Wild-Type SCPs | shP2ry14 (knockdown) | ~7% | [4] |
| Nf1-/- SCPs | shNT (control) | ~25% | [4] |
| Nf1-/- SCPs | shP2ry14 (knockdown) | ~15% | [4] |
Experimental Protocols
Below are summarized methodologies for key experiments cited in the validation of P2Y14R antagonists.
Neutrophil Chemotaxis Assay
-
Cell Preparation: Human neutrophils are isolated from fresh blood using density gradient centrifugation. HL-60 cells are cultured and differentiated into a neutrophil-like phenotype.
-
Chemotaxis Measurement: A multi-well chamber with a microporous membrane is used. The lower chamber is filled with a chemoattractant (e.g., UDP-glucose) with or without the antagonist (e.g., PPTN). Cells are placed in the upper chamber.
-
Incubation: The chamber is incubated to allow cell migration through the membrane towards the chemoattractant.
-
Quantification: The number of migrated cells is quantified by microscopy or a plate reader after cell lysis and staining.
-
Validation: The experiment is repeated with P2Y14R knockout cells or by using a chemoattractant that acts on a different receptor to demonstrate specificity.[1]
Gastric Motility Assay
-
Tissue Preparation: The forestomach is isolated from wild-type and P2Y14R knockout mice and mounted in an organ bath containing physiological saline solution.
-
Stimulation: The tissue is subjected to electrical field stimulation to induce contractions.
-
Treatment: A P2Y14R agonist (e.g., UDP-glucose) is added to the bath to observe its effect on baseline muscle tension and contraction amplitude.
-
Measurement: Muscle tension is recorded using a force transducer.
-
Antagonist Validation: In a wild-type tissue preparation, the ability of a P2Y14R antagonist to block the effects of the agonist would be assessed. The expected outcome is that the antagonist-treated wild-type tissue behaves similarly to the untreated knockout tissue.[2][3]
Logical Framework for Validation
The validation of a P2Y14R antagonist's on-target effects relies on a clear logical relationship between the antagonist, the receptor, and the biological outcome in both wild-type and knockout systems.
References
- 1. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The purinergic P2Y14 receptor links hepatocyte death to hepatic stellate cell activation and fibrogenesis in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UDP-glucose modulates gastric function through P2Y14 receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2RY14 cAMP signaling regulates Schwann cell precursor self-renewal, proliferation, and nerve tumor initiation in a mouse model of neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MRS4458: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a procedural guide for the disposal of MRS4458, a compound utilized in scientific research. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on general best practices for the disposal of non-hazardous research chemicals.
It is imperative to obtain the specific Safety Data Sheet (SDS) from the supplier from which this compound was purchased. The SDS will contain detailed information on the compound's specific hazards, handling, storage, and disposal requirements, and will supersede the general guidance provided here.
Data Presentation: General Properties of Research Chemicals
The following table outlines general categories of information typically found in a manufacturer-specific SDS. This information is crucial for a comprehensive risk assessment and the development of appropriate disposal protocols.
| Property Category | Information to be Obtained from Supplier-Specific SDS |
| Physical and Chemical Properties | Appearance, Odor, pH, Melting/Freezing Point, Boiling Point, Flash Point, Evaporation Rate, Flammability, Vapor Pressure, Vapor Density, Relative Density, Solubility, Partition Coefficient. |
| Toxicological Information | Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Irritation, Respiratory or Skin Sensitization, Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity, STOT-Single Exposure, STOT-Repeated Exposure, Aspiration Hazard. |
| Ecological Information | Ecotoxicity, Persistence and Degradability, Bioaccumulative Potential, Mobility in Soil. |
| Handling and Storage | Precautions for Safe Handling, Conditions for Safe Storage (including any incompatibilities). |
| Personal Protective Equipment | Recommended Eye/Face Protection, Skin Protection, Respiratory Protection. |
Experimental Protocols: General Disposal Workflow for Non-Hazardous Research Chemicals
The following protocol describes a general workflow for the disposal of a research chemical that has not been identified as hazardous. This procedure should be adapted based on the specific information provided in the SDS for this compound.
1. Preliminary Assessment and Decontamination:
- Review the SDS: Before beginning any disposal procedure, thoroughly review the supplier-provided Safety Data Sheet for this compound. Pay close attention to sections detailing disposal considerations, personal protective equipment, and any specific chemical incompatibilities.
- Decontaminate Working Surfaces: After handling this compound, decontaminate all working surfaces with an appropriate solvent (e.g., 70% ethanol), as recommended by your institution's safety protocols.
2. Waste Segregation and Collection:
- Solid Waste: Collect any solid this compound waste, including empty vials and contaminated consumables (e.g., pipette tips, gloves), in a designated, clearly labeled hazardous waste container.
- Liquid Waste: If this compound is in a liquid form or dissolved in a solvent, it must be collected in a compatible, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
3. Labeling and Storage:
- Labeling: Ensure the hazardous waste container is labeled with the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
- Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, and in accordance with your institution's and local regulations.
4. Final Disposal:
- Contact Environmental Health and Safety (EHS): Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety department or a licensed hazardous waste disposal contractor.
- Documentation: Maintain a record of the waste disposal in your laboratory's chemical inventory or waste log.
Mandatory Visualization: Logical Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of a research chemical.
Caption: General workflow for the disposal of a research chemical.
Disclaimer: This information is intended for guidance purposes only and is not a substitute for the specific Safety Data Sheet (SDS) provided by the manufacturer of this compound. Always prioritize the information in the supplier-specific SDS and follow all applicable local, state, and federal regulations for hazardous waste disposal.
Essential Safety and Operational Protocols for Handling MRS4458
For researchers, scientists, and drug development professionals, the safe and effective handling of novel chemical compounds is paramount. This document provides essential safety and logistical information for the P2Y14 receptor antagonist, MRS4458. The following procedural guidance is based on the known properties of its core chemical structures—naphthalene and piperidine derivatives—and is intended to ensure laboratory safety and operational integrity.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The information provided herein is based on the safety profiles of structurally related compounds. It is imperative to handle this compound with caution and to supplement these guidelines with institution-specific safety protocols.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is the first and most critical line of defense when handling this compound. Given the potential hazards associated with its naphthalene and piperidine moieties, including potential carcinogenicity, irritation, and flammability, the following PPE is mandatory.[1][2][3]
| PPE Category | Item | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Protects against splashes and airborne particles.[4] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Prevents skin contact. Gloves should be inspected before use and changed frequently.[5][6][7] |
| Body Protection | Laboratory Coat | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Fume Hood or Respirator | Essential to avoid inhalation of dust or vapors, especially as naphthalene is volatile.[1][2] Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood. |
| Foot Protection | Closed-Toe Shoes | Protects feet from spills. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][5][8]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[5]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames. Naphthalene and piperidine derivatives can be flammable.[2][4] Use non-sparking tools and equipment.[2][8]
-
Static Discharge: Take precautionary measures against static discharge.[9]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[5]
Storage
-
Container: Store this compound in a tightly closed, properly labeled container.[5][8]
-
Location: Keep the container in a cool, dry, and well-ventilated place, away from direct sunlight.[2][8] A designated storage area for potentially hazardous compounds is recommended.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, chromic anhydride, perchlorates, peroxides, and permanganates.[2]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound should be treated as hazardous waste.[10]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, pipette tips, and paper towels should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1] |
| Liquid Waste | Solutions containing this compound should be collected in a sealed, properly labeled, and chemically resistant container. Do not pour down the drain.[11] |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After decontamination, the container can be disposed of as non-hazardous waste, with the original label defaced. |
All waste disposal must adhere to local, state, and federal regulations.[10] Consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance.
Signaling Pathway of this compound
This compound is an antagonist of the P2Y14 receptor, a G protein-coupled receptor (GPCR). The P2Y14 receptor is coupled to the Gαi inhibitory subunit. Its activation by endogenous ligands like UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12][13] Additionally, P2Y14 receptor signaling can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK.[12] As an antagonist, this compound blocks these signaling events.
Caption: Signaling pathway of the P2Y14 receptor and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the interaction of this compound with the P2Y14 receptor.
P2Y14 Receptor Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the P2Y14 receptor.
Materials:
-
This compound
-
Radiolabeled P2Y14 antagonist (e.g., [³H]-PPTN or a suitable fluorescent antagonist)
-
Membrane preparations from cells expressing the P2Y14 receptor
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled antagonist for non-specific binding determination
-
96-well plates, filter mats, scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the P2Y14 receptor.[14]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Membrane Preparation
-
Non-specific Binding: Radioligand + Membrane Preparation + high concentration of unlabeled antagonist
-
Competitor Binding: Radioligand + Membrane Preparation + varying concentrations of this compound
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[14]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer.[14]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[14]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound and calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This protocol measures the ability of this compound to block the agonist-induced inhibition of adenylyl cyclase.
Materials:
-
This compound
-
P2Y14 receptor agonist (e.g., UDP-glucose)
-
Cell membranes expressing the P2Y14 receptor
-
Assay Buffer: 50 mM Tris-HCl, 2 mM MgCl₂, 0.5 mM ATP, pH 8.5
-
cAMP standard solutions
-
HPLC system or cAMP immunoassay kit
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the cell membrane preparation with the assay buffer.
-
Pre-incubation: Add varying concentrations of this compound or vehicle and pre-incubate for 10-15 minutes.
-
Stimulation: Add the P2Y14 agonist (e.g., UDP-glucose) to stimulate the receptor.
-
Incubation: Incubate the reaction at 37°C for 10-15 minutes.[15]
-
Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) and boiling for 3-5 minutes.[15]
-
Quantification: Centrifuge the samples to pellet debris. Measure the amount of cAMP produced in the supernatant using a validated method such as HPLC or a commercial cAMP enzyme immunoassay kit.[15]
-
Data Analysis: Plot the concentration of this compound against the adenylyl cyclase activity to determine the IC50 value.
Western Blot for MAPK Phosphorylation
This protocol assesses the effect of this compound on agonist-induced phosphorylation of ERK, p38, and JNK.
Materials:
-
This compound
-
P2Y14 receptor agonist
-
Whole-cell lysates from cells expressing the P2Y14 receptor
-
Primary antibodies against phosphorylated and total ERK, p38, and JNK
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells expressing the P2Y14 receptor and treat them with varying concentrations of this compound or vehicle, followed by stimulation with a P2Y14 agonist for a predetermined time.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.[16]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, p38, or JNK.
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.[16]
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[16]
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total forms of ERK, p38, and JNK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.
References
- 1. static.igem.org [static.igem.org]
- 2. nj.gov [nj.gov]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. carlroth.com [carlroth.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. benchchem.com [benchchem.com]
- 12. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
